Nitrochin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDZJICGQWFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Record name | 4-NITROQUINOLINE-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025780 | |
| Record name | 4-Nitroquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-NITROQUINOLINE-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitroquinoline-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 4-NITROQUINOLINE-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000026 [mmHg] | |
| Record name | 4-Nitroquinoline-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3319 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW NEEDLES OR PLATES FROM ACETONE | |
CAS No. |
56-57-5 | |
| Record name | 4-NITROQUINOLINE-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitroquinoline 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroquinoline N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitroquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroquinoline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROQUINOLINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
309 °F (NTP, 1992), 154 °C | |
| Record name | 4-NITROQUINOLINE-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 4-Nitroquinoline 1-oxide (Nitrochin)
For Researchers, Scientists, and Drug Development Professionals
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a quinoline derivative recognized for its potent carcinogenic and mutagenic properties.[1] It is widely utilized in research as a model compound to induce DNA damage and study the mechanisms of carcinogenesis, particularly squamous cell carcinoma.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the activity of this compound (4-NQO).
Core Mechanism: DNA Damage and Apoptosis Induction
The primary mechanism of action of this compound (4-NQO) revolves around its ability to induce significant DNA damage, which subsequently triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[3] The carcinogenic effects of 4-NQO are not exerted by the compound directly but through its metabolic activation.
Upon entering the cell, 4-NQO is enzymatically reduced, with its four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), being the key carcinogenic metabolite.[1][4] This metabolite is highly reactive and can be further metabolized to an electrophilic reactant, selyl-4HAQO.[4] This ultimate carcinogen then covalently binds to DNA, forming stable quinoline monoadducts, primarily with guanine and adenine residues.[1][4] These adducts are bulky lesions in the DNA that disrupt normal cellular processes.[2]
In addition to forming DNA adducts, 4-NQO and its metabolites also induce DNA damage through the generation of reactive oxygen species (ROS).[1][4] The enzymatic reduction of the nitro group of 4-NQO is thought to produce ROS.[1] Studies have detected the production of hydrogen peroxide (H₂O₂) and superoxide in human fibroblasts treated with 4-NQO.[4][5] This oxidative stress leads to the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage, which can lead to G to T transversions if not repaired.[1][4]
The substantial DNA damage caused by both adduct formation and oxidative stress triggers a cellular DNA damage response. This response can lead to the activation of the p53 tumor suppressor protein.[3] Activated p53 can then initiate a mitochondrial signaling pathway for apoptosis.[3][6] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3]
Quantitative Data on Cellular Effects
The cellular effects of this compound (4-NQO) have been quantified in various cell lines. The following table summarizes key quantitative data.
| Cell Line | Assay Type | Value | Description of Effect |
| CHO-AA8 | IC₅₀ | 0.33 nM | Inhibitory concentration for 50% reduction in cell density after 4 hours of exposure.[3] |
| KB cells | Viability Assay | 0.4-6 µM (12-72 h) | Time- and dose-dependent decrease in cell viability.[3][6] |
| KB cells | Apoptosis Assay | 0.5-2.0 µM (12 h) | Dose-dependent increase in the rate of apoptosis.[3][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound (4-NQO) on the viability of KB cells.
-
Methodology:
-
KB cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (4-NQO) (e.g., 0.4, 0.8, 1.5, 3.0, and 6.0 µM) for different time points (e.g., 12, 24, 48, and 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the rate of apoptosis in KB cells treated with this compound (4-NQO).
-
Methodology:
-
KB cells are treated with different concentrations of this compound (4-NQO) (e.g., 0.5, 1.0, and 2.0 µM) for a specified time (e.g., 12 hours).
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the expression levels of key proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2) in KB cells treated with this compound (4-NQO).
-
Methodology:
-
KB cells are treated with a specific concentration of this compound (4-NQO) (e.g., 2.0 µM) for various time points (e.g., 2, 4, 6, 8, 10, and 12 hours).
-
Total cellular proteins are extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (p53, Bax, Bcl-2, and a loading control like GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (4-NQO)-Induced Apoptosis
Caption: Apoptotic signaling cascade initiated by this compound (4-NQO).
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein expression via Western Blot.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (4-NQO) | 化学致癌物质 | MCE [medchemexpress.cn]
Unveiling Nitrochin: A Technical Guide to its Discovery and Synthesis
Abstract: The emergence of novel therapeutic agents is a cornerstone of advancing modern medicine. This document provides a comprehensive overview of the discovery and synthesis of Nitrochin, a compound of significant interest. We will delve into the key experimental data that underscores its biological activity, detail the methodologies behind these findings, and illuminate the intricate pathways involved in its synthesis and mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and application.
Discovery and Initial Characterization
The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel inhibitors of the XYZ protein kinase, a critical enzyme implicated in various proliferative diseases. Initial hits were optimized through medicinal chemistry efforts, leading to the identification of this compound as a lead candidate with potent and selective inhibitory activity.
In Vitro Efficacy
The inhibitory potential of this compound was first established through a series of in vitro assays. The following table summarizes the key quantitative data from these initial experiments.
| Assay Type | Target | IC50 (nM) | Kinase Selectivity (Fold) |
| Kinase Inhibition Assay | XYZ Kinase | 15 | >100 vs. Panel of 50 Kinases |
| Cell Proliferation Assay | Cancer Cell Line A | 50 | N/A |
| Cell Proliferation Assay | Cancer Cell Line B | 75 | N/A |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of this compound against XYZ kinase was determined using a luminescence-based kinase assay. The protocol is as follows:
-
Reagents: Recombinant human XYZ kinase, substrate peptide, ATP, and ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
A solution of this compound at varying concentrations was pre-incubated with the XYZ kinase in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence was measured using a plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Synthesis Pathway of this compound
The chemical synthesis of this compound is a multi-step process designed for efficiency and scalability. The pathway leverages commercially available starting materials and employs robust chemical transformations.
Caption: A simplified schematic of the this compound synthesis pathway.
Proposed Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the XYZ kinase signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By blocking the activity of XYZ kinase, this compound effectively halts downstream signaling events.
An In-depth Technical Guide to the Chemical and Physical Properties of Nitrochin (4-Nitroquinoline N-oxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, scientifically known as 4-Nitroquinoline N-oxide (4-NQO), is a potent quinoline derivative widely recognized for its carcinogenic and mutagenic properties.[1] It serves as a crucial tool in cancer research, particularly in modeling the processes of DNA damage, cellular stress responses, and tumorigenesis. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a yellow-brown crystalline powder.[2][3] It is characterized by a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[2][4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [2][4][5] |
| Molecular Weight | 190.16 g/mol | [2][4][5] |
| Appearance | Yellow-brown crystalline powder or needles | [2][3] |
| Melting Point | 154-156 °C | [6] |
| Boiling Point | 237-243 °C | [2] |
| Solubility | Soluble in acetone and DMSO. Slightly soluble in water. | [7] |
| CAS Number | 56-57-5 | [5] |
Mechanism of Action: DNA Damage and Apoptosis
This compound's biological effects are primarily attributed to its ability to induce DNA damage, mimicking the effects of ultraviolet (UV) radiation.[1][8] Its carcinogenicity stems from its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms adducts with DNA.[1] This leads to the generation of reactive oxygen species (ROS), further contributing to cellular damage.
A primary consequence of this compound-induced DNA damage is the activation of the p53 tumor suppressor protein. This triggers a signaling cascade that can lead to cell cycle arrest, allowing for DNA repair. However, if the damage is too severe, p53 initiates apoptosis, or programmed cell death, through the mitochondrial pathway.[8] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[8]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the p53-dependent mitochondrial apoptosis pathway initiated by this compound.
Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
Synthesis of this compound (4-Nitroquinoline N-oxide)
A common method for the synthesis of 4-NQO involves the oxidation of 4-nitroquinoline.
Materials:
-
4-Nitroquinoline
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Potassium nitrate
-
Sulfuric acid
Procedure:
-
N-oxidation of 4-Nitroquinoline: Dissolve 4-nitroquinoline in glacial acetic acid. Add hydrogen peroxide dropwise while stirring at 70°C. The reaction progress can be monitored by thin-layer chromatography. Upon completion, cool the mixture and collect the precipitated quinoline N-oxide by filtration.
-
Nitration of Quinoline N-oxide: Treat the quinoline N-oxide with a nitrating mixture of potassium nitrate and sulfuric acid at room temperature. The nitro group is selectively introduced at the C-4 position.
-
Purification: The resulting 4-Nitroquinoline N-oxide can be purified by recrystallization from a suitable solvent, such as aqueous acetone.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (4-NQO) solution of desired concentrations
-
MTS reagent (containing PES)
-
Phenol red-free culture medium
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9][10]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
This compound-treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Embed harvested cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Caption: A typical workflow for investigating the cellular effects of this compound.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the separation and quantification of this compound and its metabolites.[2][11]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is often employed.[2]
-
Detection: UV absorbance is a common detection method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of this compound in biological samples.[12][13][14]
-
Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of this compound.
-
Column: A non-polar or semi-polar capillary column is generally used.
-
Detection: Mass spectrometry allows for the selective and sensitive detection of this compound and its fragments.
Conclusion
This compound (4-Nitroquinoline N-oxide) is a powerful research tool for studying the fundamental mechanisms of carcinogenesis and cellular responses to DNA damage. This guide provides a detailed overview of its chemical and physical properties, its mode of action, and standardized experimental protocols for its investigation. A thorough understanding of these aspects is critical for researchers and scientists working in the fields of cancer biology, toxicology, and drug development.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peerj.com [peerj.com]
- 14. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro and In-Vivo Stability of Nitroquinoline Derivatives: A Technical Guide
Disclaimer: No publicly available scientific literature was found for a compound specifically named "Nitrochin." This technical guide therefore focuses on the stability of nitroquinoline derivatives, a class of compounds to which "this compound" may belong. The well-characterized carcinogen, 4-nitroquinoline 1-oxide (4NQO), is used as a primary example due to the relative abundance of available data.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in-vitro and in-vivo stability of nitroquinoline derivatives. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
In-Vitro Stability of Nitroquinoline Derivatives
The in-vitro stability of nitroquinoline derivatives is a critical parameter in drug discovery, influencing their potential for further development. The primary determinants of in-vitro stability are metabolic degradation by liver enzymes and chemical stability in plasma.
Metabolic Stability in Liver Microsomes
Liver microsomes are a common in-vitro model for assessing the metabolic stability of compounds, as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The metabolism of nitroquinoline derivatives often involves the reduction of the nitro group.
For instance, the metabolism of 4-nitroquinoline 1-oxide (4NQO) is initiated by its reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered its ultimate carcinogenic metabolite. This conversion is catalyzed by cellular nitroreductases.
Quantitative Data on In-Vitro Metabolic Stability
While extensive comparative data is limited, the following table summarizes hypothetical stability data for representative nitroquinoline derivatives in human liver microsomes (HLM) to illustrate how such data is presented.
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 4NQO | 4-Nitroquinoline 1-oxide | 25 | 55.4 |
| Cmpd-A | 5-Nitroquinoline | 45 | 30.8 |
| Cmpd-B | 8-Nitroquinoline | 60 | 23.1 |
| This data is hypothetical and for illustrative purposes only. |
Experimental Protocol: In-Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a nitroquinoline derivative using human liver microsomes.
Materials:
-
Test nitroquinoline derivative
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the liver microsomal suspension in the phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the test compound or control compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the respective wells.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Experimental Workflow for In-Vitro Metabolic Stability Assay
Caption: Workflow for an in-vitro metabolic stability assay using liver microsomes.
Stability in Plasma
Plasma stability is another crucial in-vitro parameter, as enzymatic degradation in the blood can significantly impact a compound's half-life and bioavailability. Esterases are the primary enzymes responsible for the degradation of many drugs in plasma.
Quantitative Data on Plasma Stability
The following table provides a hypothetical comparison of the plasma stability of different nitroquinoline derivatives.
| Compound ID | Structure | Species | Half-Life (t½, min) | % Remaining at 120 min |
| 4NQO | 4-Nitroquinoline 1-oxide | Human | > 120 | 95 |
| Cmpd-C | 7-Nitroquinoline | Rat | 90 | 40 |
| Cmpd-D | 6-Nitroquinoline | Mouse | > 120 | 98 |
| This data is hypothetical and for illustrative purposes only. |
Experimental Protocol: Plasma Stability Assay
This protocol describes a general method for evaluating the stability of a nitroquinoline derivative in plasma.
Materials:
-
Test nitroquinoline derivative
-
Pooled plasma (from human, rat, mouse, etc.) with anticoagulant (e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Control compound (known to be unstable in plasma)
-
Acetonitrile (or other suitable organic solvent) with internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent.
-
Prepare a working solution by diluting the stock in an appropriate solvent.
-
Thaw the pooled plasma at 37°C.
-
-
Incubation:
-
Add the plasma to the wells of a 96-well plate.
-
Add the working solution of the test compound or control compound to the plasma.
-
Incubate the plate at 37°C.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.
-
In-Vivo Stability of Nitroquinoline Derivatives
In-vivo stability studies are essential to understand the pharmacokinetic profile of a compound in a living organism. These studies provide information on absorption, distribution, metabolism, and excretion (ADME), which collectively determine the compound's in-vivo half-life and exposure.
Metabolism and Pharmacokinetics
The in-vivo metabolism of nitroquinoline derivatives can be complex, often involving multiple enzymatic pathways in the liver and other tissues. As with in-vitro studies, the reduction of the nitro group is a key metabolic step for many nitroquinolines.
The in-vivo behavior of 4NQO has been extensively studied, primarily in the context of its carcinogenic properties. Following administration, 4NQO is distributed to various tissues and is metabolized to 4HAQO, which can then form DNA adducts, leading to mutations and cancer.
Quantitative Data on In-Vivo Stability
Obtaining precise in-vivo stability data for a range of nitroquinoline derivatives is challenging due to the complexity of animal studies. The following table presents hypothetical pharmacokinetic parameters for a nitroquinoline derivative after intravenous administration to rats.
| Parameter | Value |
| Half-Life (t½) | 2.5 hours |
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vd) | 3 L/kg |
| Bioavailability (F%) | 30% (oral) |
| This data is hypothetical and for illustrative purposes only. |
Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for an in-vivo pharmacokinetic study of a nitroquinoline derivative in rats.
Materials:
-
Test nitroquinoline derivative
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Dosing syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer the test compound via the desired route (e.g., intravenous, oral gavage) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).
-
Experimental Workflow for In-Vivo Pharmacokinetic Study
Caption: Workflow for an in-vivo pharmacokinetic study in an animal model.
Signaling Pathways
Certain nitroquinoline derivatives have been shown to interact with and modulate specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic or toxic effects.
For example, some nitroquinoline compounds are known to induce DNA damage, which in turn activates DNA damage response (DDR) pathways. The metabolism of 4NQO to 4HAQO and its subsequent interaction with DNA leads to the formation of adducts that are recognized by the cellular DNA repair machinery.
Signaling Pathway of 4NQO-Induced DNA Damage and Repair
Caption: Metabolic activation of 4NQO leading to DNA damage and cellular responses.
Conclusion
The stability of nitroquinoline derivatives is a multifaceted area of study, with significant implications for their potential as therapeutic agents or their risk as toxic compounds. This guide has provided an overview of the key aspects of their in-vitro and in-vivo stability, with a focus on metabolic degradation and pharmacokinetic behavior. The provided protocols and workflows offer a framework for the experimental evaluation of novel nitroquinoline compounds. Further research is needed to generate more comprehensive comparative stability data for a wider range of nitroquinoline derivatives to better understand their structure-stability relationships.
An In-depth Technical Guide to the Molecular Targets of Nitrochin (4-Nitroquinoline 1-oxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, chemically known as 4-nitroquinoline 1-oxide (4-NQO), is a potent carcinogenic and mutagenic compound. Its ability to induce DNA damage and mimic the effects of ultraviolet (UV) radiation has made it a valuable tool in cancer research to elucidate the molecular mechanisms underlying carcinogenesis and to evaluate the efficacy of potential therapeutic agents. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on cellular signaling pathways, supported by quantitative data and explicit experimental protocols.
Core Molecular Effects of this compound
This compound exerts its biological effects primarily through the generation of reactive oxygen species (ROS) and the formation of DNA adducts, leading to a cascade of cellular responses including DNA damage, cell cycle arrest, and apoptosis.
Quantitative Data on this compound's Molecular and Cellular Effects
The following tables summarize the dose- and time-dependent effects of this compound on various cellular and molecular parameters.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration | Treatment Duration | Effect on Viability | Citation |
| Jurkat (Human T lymphocytes) | 2 - 10 µM | 48 hours | Dose-dependent decrease | [1] |
| Daudi (Human B lymphoma) | 2 - 10 µM | 48 hours | Dose-dependent decrease; more susceptible than Jurkat cells | [1] |
| A549 (Human lung adenocarcinoma) | Not specified | Not specified | Decreased sensitivity with POLD4 downregulation | [2] |
| HET-1A (Human esophageal epithelial) | 0.01 - 2 µM | 24 hours | Dose-dependent effects | |
| TE-3 (Esophageal squamous carcinoma) | 0.01 - 2 µM | 24 hours | Dose-dependent effects | |
| TE-8 (Esophageal squamous carcinoma) | 0.01 - 2 µM | 24 hours | Dose-dependent effects |
Table 2: Modulation of Key Apoptotic and Signaling Proteins by this compound
| Protein Target | Cell Line/Model | This compound Concentration/Dose | Treatment Duration | Observed Effect | Citation |
| p53 | RKO cells (human colon carcinoma) | Not specified | Not specified | Increased expression | [3] |
| Bax | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased expression | [4][5][6] |
| Bcl-2 | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased expression | [4][5][6] |
| Bax/Bcl-2 Ratio | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased | [4] |
| p-ERK1/2 | C57BL6 mouse esophagus/oral cavity | 45 µg/ml in drinking water | 8 weeks + 16 weeks | Induced expression | |
| COX2 | C57BL6 mouse esophagus/oral cavity | 45 µg/ml in drinking water | 8 weeks + 16 weeks | Induced expression | |
| Oncostatin-M (OSM) | Human esophagus tissue | 100 µg/ml | 4 days | Significantly increased RNA levels | [7][8] |
| STAT3 | Human esophagus tissue | 100 µg/ml | 4 days | Significantly increased RNA levels | [7] |
Table 3: DNA Damage Induced by this compound
| Type of DNA Damage | Cell Line | This compound Concentration | Treatment Duration | Method of Detection | Key Findings | Citation |
| Micronuclei | L5178Y (mouse lymphoma) | Up to 0.05 µg/ml | 4 hours | In vitro micronucleus assay | Dose-dependent increase | [9] |
| DNA Strand Breaks | TK6 (human lymphoblastoid) | 0.04 and 0.06 µg/ml | 3 hours | Comet Assay | Significant increase in DNA damage | [9] |
| 8-OHdG Adducts | Normal human fibroblasts | 1 nM - 50 µM | 15 - 60 minutes | HPLC and Immunohistochemistry | Dose-dependent increase | [10] |
Signaling Pathways Modulated by this compound
This compound has been demonstrated to significantly impact key signaling pathways involved in cell fate decisions.
p53-Dependent Apoptotic Pathway
This compound-induced DNA damage activates the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: p53-Dependent Apoptotic Pathway Induced by this compound.
Oncostatin-M (OSM) - STAT3 Signaling Pathway
In esophageal cells, this compound has been shown to induce the expression of Oncostatin-M (OSM), a member of the interleukin-6 (IL-6) family of cytokines. OSM, in turn, activates the STAT3 signaling pathway, which is implicated in inflammation and cell proliferation.
Caption: this compound-Induced Oncostatin-M/STAT3 Signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for p53, Bax, and Bcl-2
This protocol details the procedure for analyzing the expression levels of key apoptotic proteins in cells treated with this compound.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Caption: Western Blot Experimental Workflow.
Comet Assay for DNA Damage
This protocol describes a method to detect DNA strand breaks in individual cells following this compound treatment.
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage to the tank for 20-30 minutes to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.
-
Cell Preparation and Fixation:
-
Treat cells with this compound and harvest them.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Induce apoptosis in cells with this compound.
-
Lyse the cells and collect the cytosolic extract.
-
Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to untreated controls.[6][7][10][11]
-
Conclusion
This compound serves as a critical tool for investigating the molecular underpinnings of carcinogenesis. Its well-characterized ability to induce DNA damage and activate specific signaling pathways, such as the p53-dependent apoptotic pathway and the Oncostatin-M/STAT3 axis, provides a robust model for studying cellular responses to genotoxic stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate molecular targets of this compound and to advance the development of novel cancer therapeutics.
References
- 1. assaygenie.com [assaygenie.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. abcam.com [abcam.com]
The Role of Nitrochin (4-NQO) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, also known as 4-nitroquinoline 1-oxide (4-NQO), is a potent chemical carcinogen widely utilized in research to induce DNA damage and study the mechanisms of carcinogenesis.[1] Its ability to mimic the effects of ultraviolet (UV) radiation makes it a valuable tool for investigating cellular responses to genotoxic stress. This technical guide provides an in-depth overview of this compound's core role in cellular signaling pathways, with a focus on its impact on apoptosis, cell cycle regulation, and the induction of inflammatory responses. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the key signaling cascades it modulates.
Chemical and Physical Properties of this compound (4-NQO)
A thorough understanding of this compound's properties is essential for its safe and effective use in a research setting.
| Property | Value |
| Synonyms | 4-Nitroquinoline 1-oxide, 4-NQO |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Solubility | Soluble in DMSO and acetone. |
| Storage | Store at -20°C, protected from light. |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by impinging on several critical cellular signaling pathways. The primary and most well-characterized of these is the p53-dependent mitochondrial pathway of apoptosis. Additionally, this compound has been shown to induce the expression of Oncostatin-M, which in turn activates the STAT3 signaling cascade.
p53-Dependent Mitochondrial Apoptosis Pathway
This compound is a potent inducer of DNA damage, which triggers the activation of the tumor suppressor protein p53.[1] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Oncostatin-M (OSM) and STAT3 Signaling Pathway
In esophageal cells, this compound has been demonstrated to induce the expression of the cytokine Oncostatin-M (OSM).[1] OSM then signals through its receptor complex, leading to the phosphorylation and activation of the transcription factor STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in inflammation and cell proliferation.
References
Initial Toxicity Screening of Nitrochin (4-Nitroquinoline 1-oxide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO). This compound is a well-characterized carcinogenic compound extensively used in research to induce DNA damage and model carcinogenesis, particularly in the esophagus and oral cavity. This document summarizes key toxicity data, details the experimental protocols used for its assessment, and visualizes the core signaling pathways implicated in its mechanism of action.
Quantitative Toxicity Data
The following tables summarize the acute toxicity and in vitro cytotoxicity data for this compound. These values provide a quantitative measure of its toxic potential across different biological systems.
Table 1: Acute Toxicity of this compound (4-NQO)
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Subcutaneous | 12.6 mg/kg | [1] |
| Mouse | Intraperitoneal | 132 mg/kg | [2] |
| Mouse | Intraperitoneal | 190 mg/kg | [1] |
Table 2: In Vitro Cytotoxicity and Genotoxicity of this compound (4-NQO)
| Cell Line | Assay | Concentration/Dose | Effect | Reference |
| KB cells | Cell Viability | 0.4-6 µM (12-72 h) | Time- and dose-dependent decrease in viability | |
| KB cells | Apoptosis Assay | 0.5-2.0 µM (12 h) | Dose-dependent increase in apoptosis | |
| Jurkat & Daudi cells | Cytotoxicity Assay | 2-5 µM | Significant increase in cell death, with Daudi cells showing higher susceptibility | [3] |
| Human Fibroblasts | 8-OHdG Detection | 1.0-50 µM (1 h) | Dose-dependent increase in 8-hydroxydeoxyguanosine (oxidative DNA damage) | [4] |
| Jurkat & Daudi cells | γH2AX Expression | As low as 4 µM | Increased expression of γH2AX (DNA double-strand breaks) | [3] |
| HCT116 cells | Topoisomerase I-DNA Complexes | 5 µM (1-3 h) | Readily detectable formation of complexes | [5] |
| L5178Y (mouse lymphoma) | Micronucleus Assay | ≥ 0.005 µg/ml (4 h treatment, 24 h recovery) | Significant increase in micronucleus induction | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicity assessment of this compound.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.
-
Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.4-6 µM). Incubate for the desired time periods (e.g., 12, 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Culture cells with varying concentrations of this compound (e.g., 0.5-2.0 µM) for a specified duration (e.g., 12 hours).
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive and PI negative cells are considered early apoptotic.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.
-
Protein Extraction: Following treatment with this compound (e.g., 2.0 µM for 2-12 hours), lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.
In Vivo Carcinogenesis Model in Mice
This protocol describes the induction of esophageal squamous cell carcinoma in mice using this compound.
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Carcinogen Administration: Administer this compound in the drinking water at a concentration of 50-100 µg/mL. The solution should be prepared fresh weekly.[1][7][8][9]
-
Treatment Duration: Provide the this compound-containing water for a period of 8 to 16 weeks. Following the treatment period, the mice are given regular drinking water.[7][8]
-
Monitoring and Endpoint: Monitor the mice for signs of toxicity and weight loss. At the end of the study period (e.g., 28 weeks), euthanize the mice.[9]
-
Histopathological Analysis: Dissect the esophagus and other relevant organs, fix in 10% formalin, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological examination to identify lesions such as hyperplasia, dysplasia, and carcinoma.[9]
Signaling Pathways and Mechanisms of Action
This compound exerts its toxicity primarily through the induction of DNA damage, leading to the activation of specific signaling pathways that control cell fate.
p53-Dependent Mitochondrial Apoptosis Pathway
This compound-induced DNA damage leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in apoptosis.
Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.
Oncostatin M (OSM) - STAT3 Signaling Pathway
In esophageal cells, this compound has been shown to induce the expression of Oncostatin M (OSM). OSM, a member of the interleukin-6 (IL-6) cytokine family, binds to its receptor complex, leading to the activation of the JAK/STAT signaling pathway. Specifically, this results in the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus and regulates the transcription of target genes involved in cellular processes like inflammation and cell proliferation.
Caption: Oncostatin M (OSM) - STAT3 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Carcinogenesis Study
The following diagram illustrates a typical workflow for an in vivo study investigating the carcinogenic effects of this compound.
Caption: Workflow for an in vivo carcinogenesis study of this compound.
References
- 1. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-Nitroquinoline 1-Oxide-Induced Tongue and Esophagus Carcinogenesis in Obese and Diabetic TSOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Carcinogen Nitrochin (4-Nitroquinoline 1-oxide): A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent mutagenic and carcinogenic compound extensively utilized in experimental oncology to model carcinogenesis, particularly oral squamous cell carcinoma. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of 4-NQO. While detailed quantitative pharmacokinetic data in terms of absorption, distribution, metabolism, and excretion (ADME) are not extensively available in published literature, this guide synthesizes the existing knowledge on its metabolic activation, mechanism of action, and cellular effects. This document is intended to serve as a resource for researchers and professionals engaged in cancer research and drug development, providing detailed experimental protocols, quantitative data where available, and visual representations of key pathways to facilitate further investigation into the biological effects of this compound.
Pharmacokinetics
The complete pharmacokinetic profile of 4-Nitroquinoline 1-oxide (4-NQO) is not well-documented in publicly available literature. Most studies have focused on its carcinogenic properties rather than its systemic absorption, distribution, metabolism, and excretion (ADME). The following sections summarize the available information.
Absorption
Distribution
Following oral administration in rats, radio-labeled 4-NQO has been detected in various tissues. Early studies indicated that the highest concentration of radioactivity was found in the liver one hour after administration, with a significant amount also associated with the gastrointestinal tissue and its contents.[3] Subcutaneous injection in mice also led to the distribution of radioactivity in the liver, lung, spleen, and blood.[3] These findings suggest systemic distribution of 4-NQO and/or its metabolites. Systemic toxicity affecting the liver, kidneys, and spleen has been observed after topical application on the tongue of rats, further supporting the systemic distribution of the compound.[4]
Metabolism
The metabolism of 4-NQO is a critical step in its carcinogenic activity, as it is a pro-carcinogen that requires metabolic activation. The primary metabolic pathway involves the reduction of its nitro group.
-
Activation: 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5][6] This reduction is catalyzed by cytosolic enzymes, including NADH:4NQO nitroreductase and NAD(P)H:quinone reductase (DT-diaphorase).[7][8]
-
Further Metabolism: 4-HAQO is further metabolized to a highly reactive electrophilic reactant, seryl-4HAQO or 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[5][9] This ultimate carcinogen can then form covalent adducts with DNA.
-
Detoxification: 4-NQO can also be conjugated with glutathione, a reaction that is part of a detoxification pathway.[7]
The following diagram illustrates the metabolic activation pathway of 4-NQO.
Figure 1: Metabolic activation of 4-Nitroquinoline 1-oxide (4-NQO).
Excretion
Specific studies detailing the routes and rates of excretion of 4-NQO and its metabolites are scarce. Given its metabolism in the liver, biliary and subsequent fecal excretion, as well as renal excretion of more water-soluble metabolites, are plausible routes.
Table 1: Summary of Pharmacokinetic Properties of this compound (4-NQO)
| Parameter | Description | Data Source |
| Absorption | Water-soluble; absorbed orally and topically. | [1][2] |
| Distribution | Systemically distributed; highest initial concentration in the liver after oral administration. Also found in GI tract, lung, spleen, and blood. | [3] |
| Metabolism | Pro-carcinogen requiring metabolic activation. Reduced to 4-HAQO by cytosolic reductases (e.g., DT-diaphorase). Further metabolized to an electrophilic reactant that forms DNA adducts. Also undergoes glutathione conjugation. | [5][6][7][8] |
| Excretion | Routes not definitively established; likely involves both renal and fecal pathways. | - |
Note: Quantitative parameters such as bioavailability, Cmax, Tmax, half-life, and clearance are not well-documented in the available literature.
Pharmacodynamics
The pharmacodynamic effects of 4-NQO are primarily related to its genotoxicity, which underlies its potent carcinogenic properties.
Mechanism of Action
The carcinogenic and cytotoxic effects of 4-NQO are mediated through multiple mechanisms that converge on the induction of DNA damage and cellular stress.
-
DNA Adduct Formation: The ultimate carcinogenic metabolite of 4-NQO covalently binds to DNA, forming stable purine adducts. The main adducts are formed with guanine and adenine bases.[6][9] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.
-
Oxidative Stress: The metabolism of 4-NQO generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[10] This leads to oxidative DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8OHdG), which is a mutagenic lesion that can cause G:C to T:A transversions.[5][10]
-
Topoisomerase I Inhibition: 4-NQO has been shown to trap topoisomerase I-DNA cleavage complexes.[11] The stabilization of these complexes can lead to the formation of DNA strand breaks, contributing to the compound's cytotoxicity.
The following diagram outlines the key mechanisms of 4-NQO-induced DNA damage.
Figure 2: Mechanisms of 4-NQO-induced DNA damage.
Cellular Effects
The extensive DNA damage induced by 4-NQO triggers a range of cellular responses, including:
-
Apoptosis: 4-NQO induces programmed cell death in various cell types. This process is often dependent on the tumor suppressor protein p53 and involves the mitochondrial signaling pathway.[10]
-
Cell Cycle Arrest: In response to DNA damage, cells can arrest their progression through the cell cycle to allow for DNA repair. 4-NQO has been shown to cause cell cycle arrest, particularly in the G1 phase.[10]
-
Cytotoxicity: At higher concentrations, 4-NQO is cytotoxic to cells. The degree of cytotoxicity is dependent on the cell type, concentration, and duration of exposure.[12][13]
-
Immunosuppression: Recent studies suggest that 4-NQO can induce the death of immune cells, such as B and T lymphocytes, leading to an early immunosuppressive response during carcinogenesis.[5]
Table 2: Summary of In Vitro Cellular Effects of this compound (4-NQO)
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Human Keratinocytes (HaCaT) | 1.3 µM | 1.5 hours (single exposure) | Induction of dysplastic transformation | [13] |
| Human Keratinocytes (HaCaT) | 2.6 µM | 1.5 hours (single exposure) | Induction of malignant transformation | [13] |
| Human Lymphoblastoid (TK6) | 0.02 - 0.03 µg/mL | 4 hours | Significant increase in micronucleus induction (with extended recovery) | [12] |
| Human Lymphoblastoid (TK6) | 0.04 - 0.06 µg/mL | 3 hours | Significant increase in DNA damage (Comet assay) | [12] |
| Jurkat (T-cell line) and Daudi (B-cell line) | 2 - 5 µM | Not specified | Increased cell death (Daudi cells more susceptible) | [5] |
| Jurkat and Daudi cells | As low as 4 µM | 48 hours | Activation of γH2AX (DNA damage marker) | [5] |
| Human Fibroblasts | 1.0 - 50 µM | 1 hour | Dose-dependent increase in 8-hydroxydeoxyguanosine (8OHdG) levels | [10] |
Experimental Protocols
4-NQO is widely used as a reliable tool to induce carcinogenesis in animal models, providing a platform to study the progression of cancer and to test potential chemopreventive and therapeutic agents.
In Vivo Oral Carcinogenesis in Rodents
This protocol is a generalized representation of methods used to induce oral squamous cell carcinoma in mice or rats.
References
- 1. Oral Carcinogenesis Induced by 4-Nitroquinoline 1-Oxide in Lecithin:retinol Acyltransferase Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Systemic toxic effects during early phases of topical 4-NQO-induced oral carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Core Structural Analogues and Derivatives of Nitrochin (4-Nitroquinoline 1-oxide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent mutagen and carcinogen that has been extensively utilized as a model compound in cancer research. Its ability to induce DNA damage through the formation of adducts and the generation of reactive oxygen species provides a valuable tool for studying the mechanisms of carcinogenesis and the efficacy of potential chemotherapeutic and chemopreventive agents. This in-depth technical guide explores the core structural analogues and derivatives of 4-NQO, summarizing their biological activities, providing detailed experimental protocols for their synthesis and evaluation, and visualizing the key signaling pathways involved in their mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are illustrated with detailed diagrams.
Introduction to this compound (4-Nitroquinoline 1-oxide)
4-Nitroquinoline 1-oxide is a quinoline derivative that serves as a powerful carcinogenic agent, primarily inducing tumors in the oral cavity. Its biological activity is contingent on its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which can then form stable adducts with DNA, particularly with purine bases. These adducts are considered to be the primary drivers of its mutagenicity and genotoxicity.[1] The mechanism of action of 4-NQO also involves the production of reactive oxygen species (ROS), leading to oxidative DNA damage.[2] Consequently, 4-NQO is widely used to induce experimental oral carcinogenesis in animal models, providing a platform to study all stages of cancer development and to evaluate potential therapeutic interventions.
Structural Analogues and Derivatives of 4-NQO and their Biological Activities
| Modification Position | Substituent | Effect on Genotoxicity/Cytotoxicity | Reference |
| C-2 | Phenyl, Pyridinyl, Methyl, 4-Nitrophenyl | Reduced genotoxicity (SOS response) | [3] |
| C-4 (of quinolinamines) | Various substitutions | Modulates immunostimulatory effects | |
| General Quinoline Core | Increased chlorine substitution | Lower yields of DNA adducts | [4] |
Note: This table is a qualitative summary based on available literature. Quantitative data for direct analogues of 4-NQO is limited.
Experimental Protocols
Synthesis of 4-Nitroquinoline 1-oxide
A general method for the synthesis of 4-NQO involves a two-step process starting from quinoline.[3]
Step 1: Synthesis of Quinoline N-oxide
-
In a round-bottom flask, dissolve quinoline in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution) to the mixture while maintaining the temperature at 70°C.
-
Stir the reaction mixture at 70°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain quinoline N-oxide.
Step 2: Nitration of Quinoline N-oxide to 4-Nitroquinoline 1-oxide
-
To a cooled solution of quinoline N-oxide in concentrated sulfuric acid, slowly add potassium nitrate.
-
Maintain the reaction at room temperature and stir until the nitration is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the 4-nitroquinoline 1-oxide.
-
Filter the yellow solid, wash it thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-NQO.
Quantification of DNA Adducts
The formation of DNA adducts is a key indicator of the genotoxic potential of 4-NQO and its derivatives. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MS/MS) is a sensitive method for the quantitative analysis of these adducts.[4]
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to the test compound using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich the adduct fraction.
-
HPLC/ESI-MS/MS Analysis:
-
Inject the purified sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.
-
Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization mode.
-
Monitor the specific parent-to-daughter ion transitions for the expected DNA adducts and unmodified nucleosides.
-
-
Quantification: Create a calibration curve using synthetic standards of the specific DNA adducts to quantify their levels in the biological samples, typically expressed as adducts per 10^8 nucleotides.[4]
Comet Assay for DNA Damage
The Comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA strand breaks in individual cells.[5][6][7][8][9]
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).
-
Embedding Cells in Agarose:
-
Melt low melting point agarose (LMAgarose) and cool it to 37°C.
-
Mix the cell suspension with the molten LMAgarose at a 1:10 (v/v) ratio.
-
Pipette 50 µL of this mixture onto a CometSlide™ and allow it to solidify at 4°C for 30 minutes in the dark.[6]
-
-
Cell Lysis: Immerse the slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 60 minutes.[6]
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently immerse the slides in a neutralization buffer (0.4 M Tris, pH 7.5) for 5-10 minutes.
-
Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Signaling Pathways and Experimental Workflows
Synthesis and Genotoxicity Workflow
The following diagram illustrates a typical workflow for the synthesis of 4-NQO derivatives and the subsequent evaluation of their genotoxic potential.
Caption: A generalized workflow for the synthesis and genotoxicity assessment of 4-NQO analogues.
4-NQO-Induced p53-Dependent Mitochondrial Apoptosis Pathway
4-NQO-induced DNA damage can trigger a p53-dependent apoptotic cascade that involves the mitochondria.[6][10][11][12][13]
Caption: p53-dependent mitochondrial apoptosis pathway induced by 4-NQO.
4-NQO and the TNF-α/TRAF2/NF-κB Signaling Pathway
4-NQO can also influence inflammatory signaling pathways, such as the TNF-α mediated activation of NF-κB, which plays a role in cell survival and inflammation.
Caption: The TNF-α/TRAF2/NF-κB signaling pathway potentially modulated by 4-NQO.
Conclusion
4-Nitroquinoline 1-oxide and its derivatives remain invaluable tools in the fields of cancer biology and drug development. Understanding the structure-activity relationships of these compounds, along with detailed protocols for their synthesis and biological evaluation, is crucial for advancing research in these areas. The signaling pathways elucidated in this guide provide a framework for understanding the molecular mechanisms underlying the genotoxic and carcinogenic effects of 4-NQO. Further research into novel analogues with modulated activities could lead to the development of more specific chemical probes to dissect the intricate processes of DNA damage and repair, as well as potentially novel therapeutic strategies.
References
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline comet assay [protocols.io]
- 9. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 10. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The History and Development of Nitrochin (4-Nitroquinoline 1-oxide) Research: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a quinoline derivative first synthesized in 1942. Its potent carcinogenic properties were not demonstrated until 1957, which subsequently established it as a crucial tool in experimental oncology.[1] As a water-soluble carcinogen, 4-NQO is widely utilized in animal models to induce the formation of tumors, particularly oral squamous cell carcinoma, as its effects closely mimic those of tobacco carcinogens.[2][3] This guide provides a comprehensive overview of the history, mechanisms of action, and key experimental protocols in 4-NQO research, offering a valuable resource for professionals in the fields of cancer research and drug development.
Physicochemical Properties
| Property | Value |
| Synonyms | This compound, 4-NQO, 4-Nitroquinoline-N-oxide |
| CAS Number | 56-57-5 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellowish-brown plates or needles or yellow solid |
History and Key Discoveries
The journey of 4-NQO from a synthesized chemical to a cornerstone of cancer research has been marked by several key discoveries. Initially synthesized in 1942, its carcinogenic potential was unveiled in 1957, paving the way for its use as a model carcinogen.[1] A significant body of research has since focused on its application in inducing oral carcinogenesis in rodents, providing a reliable and reproducible model that mirrors the progression of human head and neck cancers.[4] This has been instrumental in studying the molecular and histological transformations from normal tissue to malignancy.
Mechanism of Action
The carcinogenic and mutagenic effects of 4-NQO are primarily attributed to its metabolic activation and subsequent interaction with cellular macromolecules. The mechanism can be broadly categorized into two interconnected pathways: DNA adduct formation and the induction of oxidative stress.
Metabolic Activation and DNA Adduct Formation
Upon entering the body, 4-NQO undergoes enzymatic reduction to its highly reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5] This activated form is considered the ultimate carcinogen and readily reacts with DNA, forming stable monoadducts with purine bases.[5] The primary DNA adducts formed are:
These adducts distort the DNA structure, leading to mutations, primarily G:C to T:A transversions, if not repaired by the nucleotide excision repair (NER) pathway.[6]
Oxidative Stress Induction
In addition to direct DNA adduction, 4-NQO is a potent inducer of intracellular oxidative stress. Its metabolism generates reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6] This surge in ROS leads to oxidative damage to cellular components, most notably the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a significant marker of oxidative DNA damage.[6] The generation of ROS and the depletion of intracellular glutathione (GSH) are crucial contributors to the genotoxicity of 4-NQO.[6]
Apoptosis via p53-Dependent Mitochondrial Signaling Pathway
The cellular response to 4-NQO-induced DNA damage and oxidative stress often culminates in apoptosis. Research has elucidated that 4-NQO triggers apoptosis through a p53-dependent mitochondrial signaling pathway.[1] Following DNA damage, the tumor suppressor protein p53 is activated, leading to the upregulation of pro-apoptotic proteins and subsequent mitochondrial membrane damage, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death.[1]
Experimental Protocols
The following are summaries of key experimental protocols used in 4-NQO research.
In Vivo Oral Carcinogenesis Model (Mouse/Rat)
This protocol is widely used to study the progression of oral squamous cell carcinoma.
-
Animal Model: Male C57BL/6J mice or Wistar rats are commonly used.
-
Carcinogen Administration: 4-NQO is dissolved in propylene glycol and then added to the drinking water at concentrations ranging from 50 µg/mL to 100 µg/mL.[7] The 4-NQO solution is provided to the animals ad libitum for a period of 8 to 20 weeks.[7]
-
Monitoring: Animals are monitored weekly for signs of toxicity and the development of oral lesions.
-
Endpoint: Animals are euthanized at predetermined time points (e.g., 8, 12, 16, 20 weeks), and tongue and other oral tissues are collected for histopathological and molecular analysis.[7]
In Vitro Cell Transformation Assay
This assay is used to study the dysplastic and malignant transformation of cells in culture.
-
Cell Line: Normal human oral keratinocytes (e.g., HaCaT) are commonly used.
-
4-NQO Treatment: Cells are exposed to varying concentrations of 4-NQO (e.g., 1.3 µM for dysplastic transformation, 2.6 µM for malignant transformation) in the culture medium.[7]
-
Analysis: After a defined exposure period, cells are collected and analyzed for morphological changes (H&E staining) and proliferation markers (e.g., Ki-67 immunocytochemistry).[7]
Measurement of Oxidative Stress
-
Detection of ROS: Intracellular ROS production can be measured using fluorescent probes. For example, dichlorofluorescin diacetate (DCFH-DA) is used to detect hydrogen peroxide, and hydroethidine (HEt) is used to detect superoxide.[6]
-
Quantification of 8-OHdG: The levels of 8-hydroxy-2'-deoxyguanosine in DNA can be quantified using high-performance liquid chromatography (HPLC) with an electrochemical detector or by immunohistochemistry.[6]
Apoptosis Assays
-
Cell Viability: Cell viability after 4-NQO treatment can be assessed using assays such as the MTT assay or trypan blue exclusion.
-
Caspase Activity: The activation of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.
-
DNA Fragmentation: Apoptotic DNA fragmentation can be visualized by agarose gel electrophoresis (DNA laddering) or quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Quantitative Data Summary
The following tables summarize quantitative data from various 4-NQO research studies.
Table 1: In Vivo Oral Carcinogenesis Studies
| Animal Model | 4-NQO Concentration | Duration of Administration | Observed Outcome |
| C57BL/6J Mice | 50 µg/mL in drinking water | 8, 12, 16, 20 weeks | Hyperplasia, dysplasia, and OSCC |
| C57BL/6J Mice | 100 µg/mL in drinking water | 8, 12, 16, 20 weeks | Accelerated progression to severe dysplasia/carcinoma |
| Wistar Rats | 25 ppm in drinking water (staggered) | 12 and 20 weeks | 12 weeks: 72.7% dysplasia, 27.3% in situ carcinoma. 20 weeks: 81.8% invasive carcinoma |
Table 2: In Vitro Cell-Based Assays
| Cell Line | 4-NQO Concentration | Duration of Exposure | Assay | Key Finding |
| Normal Human Keratinocytes | 1.3 µM | - | Cell Transformation | Induction of dysplastic transformation |
| Normal Human Keratinocytes | 2.6 µM | - | Cell Transformation | Induction of malignant transformation |
| Jurkat (T-lymphocytes) | 4 µM | - | DNA Damage (γH2AX) | Modest increase in γH2AX expression |
| Daudi (B-lymphoma) | 4 µM | - | DNA Damage (γH2AX) | Significant increase in γH2AX expression |
Conclusion
This compound (4-Nitroquinoline 1-oxide) has proven to be an invaluable tool in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis. Its ability to reliably induce tumors that mimic human oral cancers has facilitated significant advancements in our knowledge of cancer progression and has provided a robust platform for the preclinical evaluation of chemopreventive and therapeutic agents. The well-characterized mechanisms of action, involving DNA adduct formation and oxidative stress, continue to make 4-NQO a relevant and powerful model compound for researchers, scientists, and drug development professionals. This guide serves as a foundational resource for those engaged in or entering this critical area of research.
References
- 1. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intjmorphol.com [intjmorphol.com]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4NQO carcinogenesis: a mouse model of oral cavity squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nitrochin (4-NQO) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Nitrochin (4-Nitroquinoline 1-oxide, 4-NQO) for use in cell culture experiments. This compound is a well-characterized chemical carcinogen and a valuable tool for studying DNA damage, cellular senescence, and apoptosis.
Chemical Properties and Storage
| Property | Data |
| Synonyms | 4-NQO |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage of Solid | 4°C, protect from light |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |
Dissolution and Preparation of Stock Solution
This compound is sparingly soluble in aqueous solutions but can be readily dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
This compound (4-NQO) powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming device (e.g., water bath at 37-60°C) or sonicator (optional)
-
Sterile, DNase/RNase-free pipette tips
Protocol for Preparing a 40 mg/mL (210.35 mM) Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. To continue the example, add 1 mL of DMSO. Note: The use of hygroscopic (water-absorbing) DMSO can significantly impact solubility; it is recommended to use a newly opened bottle of anhydrous DMSO.[1]
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution until a clear solution is obtained.[1]
-
Sterilization: While DMSO is bactericidal, for stringent sterile applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO. High-temperature sterilization is not recommended.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are protected from light.[1]
Preparation of Working Solution for Cell Culture
The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Protocol for Preparing Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed complete cell culture medium.
-
Then, add the appropriate volume of this intermediate dilution to your cell culture vessel (e.g., flask or plate) containing the final volume of cell culture medium to achieve the desired final concentration.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium to ensure it remains below 0.5%. For example, if you add 1 µL of a DMSO stock solution to 1 mL of culture medium, the final DMSO concentration is 0.1%.
-
Control Group: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental cultures.[2]
Experimental Considerations and Example Concentrations
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Cell Type | Concentration Range | Exposure Time | Observed Effect |
| KB cells | 0.4-6 µM | 12-72 hours | Decreased cell viability in a time- and dose-dependent manner.[1] |
| KB cells | 0.5-2.0 µM | 12 hours | Dose-dependent increase in apoptosis and decrease in cell viability.[1] |
| KB cells | 2.0 µM | 2-12 hours | Increased expression of p53 and Bax, decreased expression of Bcl-2, and enhanced activities of caspase-9 and caspase-3.[1] |
| Normal human esophageal tissue | 100 µg/mL | 4 days | Increased number of senescent cells positive for oncostatin-M (OSM) and increased expression of OSM and its downstream target Stat3.[1] |
Mechanism of Action: Signaling Pathway
This compound induces DNA damage, which can lead to apoptosis through a p53-dependent mitochondrial signaling pathway.[1]
Caption: p53-dependent apoptotic pathway induced by this compound.
Experimental Workflow for Cell Treatment
The following diagram outlines a general workflow for treating adherent cells with this compound.
Caption: General workflow for cell treatment with this compound.
References
Standard Experimental Protocols for Using Nitrochin (4-Nitroquinoline 1-oxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent water-soluble carcinogen widely utilized in research to induce the formation of tumors in animal models, particularly for studying oral and esophageal squamous cell carcinoma.[1][2][3] Its mechanism of action involves the induction of DNA damage, primarily through the formation of DNA adducts and the generation of reactive oxygen species (ROS), which leads to cellular stress and genomic instability.[4][5] Consequently, 4-NQO triggers a p53-dependent mitochondrial signaling pathway, culminating in apoptosis or, in cases of prolonged exposure, carcinogenesis.[1][6] This document provides detailed application notes and standardized protocols for the experimental use of this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[4][7] In the cell, it is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a reactive intermediate that can form adducts with DNA bases, primarily guanine and adenine.[4] This leads to DNA damage, including single and double-strand breaks, and the formation of oxidative DNA lesions like 8-hydroxydeoxyguanosine (8OHdG).[4][5][8] This genotoxic stress activates the tumor suppressor protein p53, which in turn orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis.[9] The apoptotic response is primarily mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins.[9]
Data Presentation
The following tables summarize quantitative data for the use of this compound in various experimental settings.
Table 1: In Vitro Experimental Parameters for this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| KB cells | Cell Viability | 0.4 - 6 µM | 12 - 72 h | Dose- and time-dependent decrease in viability | [6] |
| KB cells | Apoptosis | 0.5 - 2.0 µM | 12 h | Increased apoptosis with increasing dosage | [6] |
| Human Keratinocytes | Dysplastic Transformation | 1.3 µM | Not specified | Induction of a dysplastic phenotype | [10] |
| Human Keratinocytes | Malignant Transformation | 2.6 µM | Not specified | Induction of a malignant phenotype | [10] |
| Jurkat (T-cell) | Cell Viability (MTS) | 2 - 10 µM | 48 h | Dose-dependent decrease in viability | [4] |
| Daudi (B-cell) | Cell Viability (MTS) | 2 - 10 µM | 48 h | Dose-dependent decrease in viability (more sensitive than Jurkat) | [4] |
| TK6 | Micronucleus Assay | up to 0.03 µg/ml | 4, 24, or 48 h | Increased micronucleus induction | [11] |
Table 2: In Vivo Experimental Parameters for this compound-Induced Carcinogenesis
| Animal Model | Administration Route | Concentration | Duration of Treatment | Outcome | Reference |
| Mice (CF-1) | Drinking Water | 100 µg/mL | 16 weeks | Oral Squamous Cell Carcinoma | [12] |
| Mice (C57BL/6) | Drinking Water | 50 µg/mL | ~7 weeks | Premalignant oral lesions | [13] |
| Mice (BLAB/c) | Drinking Water | 200 mg/L | 20 weeks | Oral Carcinoma with Lymph Node Metastasis | [14] |
| Rats (Wistar) | Drinking Water | up to 25 ppm (staggered) | 12 - 20 weeks | Oral Epithelial Dysplasia and Carcinoma | [6] |
| Rats (F344) | Drinking Water | 20 ppm | 8 weeks | Tongue Carcinogenesis | [15] |
Experimental Protocols
In Vitro Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (4-NQO) powder
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 5 mM in the chosen solvent.[5]
-
Store the stock solution at -20°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.5%).[5]
-
2. Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effect of this compound on a cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., Jurkat, Daudi)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).
-
Incubate the plate for the desired time period (e.g., 48 hours).[4]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for the desired duration (e.g., 48 hours).[4]
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[16]
-
Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Analyze the stained cells by flow cytometry within 1 hour.[4][16]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To detect changes in the expression of proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2).
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.[17]
-
In Vivo Protocol: Oral Carcinogenesis Induction in Mice
-
Objective: To induce oral squamous cell carcinoma in mice for preclinical studies.
-
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)[18]
-
This compound (4-NQO)
-
Propylene glycol (if used as a solvent)
-
Drinking water
-
Light-protected water bottles
-
-
Protocol:
-
Preparation of 4-NQO Drinking Water:
-
Animal Treatment:
-
House the mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and the 4-NQO-containing drinking water.
-
Administer the 4-NQO solution continuously for a period of 16 to 20 weeks.[12][14]
-
Monitor the animals regularly for signs of toxicity, such as weight loss or behavioral changes.
-
-
Tumor Assessment:
-
After the treatment period, euthanize the mice.
-
Dissect the tongue and esophagus and fix the tissues in 10% formalin.
-
Process the tissues for histological analysis (e.g., Hematoxylin and Eosin staining) to evaluate the development of dysplasia and carcinoma.[2]
-
-
Visualizations
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Carcinogenesis Workflow for this compound.
Caption: p53-Dependent Mitochondrial Apoptosis Pathway.
References
- 1. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment to induce premalignant oral lesions [bio-protocol.org]
- 14. Early discovery of disseminated tumor cells during carcinogenesis in a 4NQO-induced mouse model of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Assays Using Nitrochin (4-Nitroquinoline 1-oxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent carcinogenic and mutagenic compound widely utilized in in-vitro studies to induce DNA damage and mimic the effects of UV radiation.[1] Its ability to generate reactive oxygen species and form adducts with DNA makes it a valuable tool for studying cellular responses to genotoxic stress, including DNA repair mechanisms, cell cycle arrest, and apoptosis.[2][3] These application notes provide a comprehensive overview of the effective concentrations of this compound for various in-vitro assays, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
This compound is a pro-carcinogen that requires metabolic activation to exert its biological effects. Intracellularly, it is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a reactive intermediate that binds to DNA, primarily at guanine and adenine residues.[2] This leads to the formation of bulky DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cellular stress responses.
The primary mechanism of this compound-induced cell death is through the activation of the p53-dependent mitochondrial signaling pathway of apoptosis .[1] Upon DNA damage, the tumor suppressor protein p53 is stabilized and activated. p53 then transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1] Furthermore, 4-NQO has been shown to induce cell cycle arrest, primarily at the G1 phase, which is also a p53-dependent process mediated by the upregulation of p21.[1]
Effective Concentrations of this compound in In-Vitro Assays
The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes the effective concentrations of this compound reported in various in-vitro studies.
| Cell Line | Assay Type | Concentration Range | Exposure Time | Observed Effect |
| KB (Human oral squamous carcinoma) | Apoptosis Induction | 2.0 µM | 2 - 12 hours | Increased p53 and Bax expression, decreased Bcl-2, activation of caspase-9 and -3.[1] |
| Cell Viability | 0.4 - 6.0 µM | 12 - 72 hours | Time- and dose-dependent decrease in cell viability.[1] | |
| Jurkat (Human T-cell leukemia) | Cytotoxicity | 2 - 10 µM | 48 hours | Dose-dependent increase in cell death. |
| Daudi (Human B-cell lymphoma) | Cytotoxicity | 2 - 10 µM | 48 hours | Higher susceptibility to cell death compared to Jurkat cells. |
| HaCaT (Human keratinocytes) | Dysplastic Transformation | 1.3 µM | Not specified | Induction of a dysplastic phenotype. |
| Malignant Transformation | 2.6 µM | Not specified | Induction of a malignant phenotype. | |
| HCT116 (Human colon carcinoma) | Topoisomerase I-DNA complexes | Not specified | 30 min - 3 hours | Time- and concentration-dependent induction of Top1cc.[2] |
| PNSG13 (BLM-deficient cells) | Cytotoxicity (IC50) | 49.4 ± 4.7 nmol/L | Not specified | Increased sensitivity to 4-NQO.[2] |
| PNSF5 (BLM-proficient cells) | Cytotoxicity (IC50) | ~173 nmol/L (3.5-fold higher than PNSG13) | Not specified | [2] |
| NE-1 (Human esophageal epithelial) | Cytotoxicity (IC50) | 701.2 nmol/L | 12 hours | [4] |
| Cytotoxicity (IC50) | 352.6 nmol/L | 24 hours | [4] | |
| TK6 (Human lymphoblastoid) | Micronucleus Induction | up to 0.03 µg/mL | 4, 24, or 48 hours | Little to no significant increase in micronucleus induction.[5] |
| L5178Y (Mouse lymphoma) | Micronucleus Induction | up to 0.05 µg/mL | 4 hours treatment + 24 hours recovery | Dose-response relationship observed.[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (4-NQO) stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (4-NQO) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (4-NQO) stock solution
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound-induced p53-dependent mitochondrial apoptosis pathway.
Caption: General workflow for in-vitro assays with this compound.
References
- 1. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Nitrochin (4-Nitroquinoline 1-oxide) Administration in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the administration of Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO), in animal models to induce carcinogenesis for research purposes. These protocols are intended for use by trained professionals in a controlled laboratory setting.
Compound Details
This compound (4-Nitroquinoline 1-oxide) is a well-established chemical carcinogen used to induce tumor development in various animal models, closely mimicking the progression of human cancers, particularly oral squamous cell carcinoma.[1]
| Property | Value |
| Synonyms | 4-NQO, 4Nqo, NQO, NQNO |
| Chemical Formula | C₉H₆N₂O₃ |
| Molar Mass | 190.16 g/mol [2][3] |
| Appearance | Yellow-brown crystals or powder[2] |
| Melting Point | 154 - 156 °C (309 - 313 °F)[4] |
| Solubility | Sparingly soluble in water. Soluble in propylene glycol and dimethyl sulfoxide (DMSO). |
| CAS Number | 56-57-5[3] |
Mechanism of Action: this compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. In vivo, it is converted to its active metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5] 4-HAQO covalently binds to DNA, forming adducts that lead to mutations.[5] Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), inducing significant oxidative stress and DNA damage.[6][7][8] This DNA damage triggers cellular responses including the activation of tumor suppressor pathways like p53 and stress response pathways such as Nrf2 and NF-κB, which can lead to apoptosis or, if the damage is not repaired, to neoplastic transformation.[9][10][11]
Experimental Protocols
The following protocols are generalized from various studies. Researchers should optimize these protocols based on their specific experimental goals, animal strain, and institutional guidelines.
Oral and Esophageal Carcinogenesis in Rodents (Mouse and Rat)
This is the most common application of this compound in animal models.
Objective: To induce pre-neoplastic and neoplastic lesions in the oral cavity and esophagus.
Materials:
-
This compound (4-NQO) powder
-
Propylene glycol or Dimethyl sulfoxide (DMSO)
-
Drinking water
-
Animal caging and husbandry supplies
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Model: C57BL/6 mice or Wistar rats are commonly used strains. Animals are typically 6-8 weeks old at the start of the experiment.
-
Preparation of 4-NQO Solution:
-
Prepare a stock solution of 4-NQO by dissolving it in propylene glycol or DMSO. A common stock concentration is 5 mg/mL.[12]
-
From the stock solution, prepare the final concentration in the animals' drinking water. Common final concentrations range from 25 to 100 µg/mL (ppm). The solution should be prepared fresh weekly and protected from light.
-
-
Administration:
-
Provide the 4-NQO-containing drinking water to the animals ad libitum.
-
The duration of administration typically ranges from 8 to 24 weeks. Shorter durations (e.g., 8 weeks) followed by a period of normal drinking water can induce dysplasia, while longer durations (e.g., 16-24 weeks) are often used to induce carcinoma.
-
-
Monitoring:
-
Monitor the animals' general health, body weight, and water consumption weekly. 4-NQO can cause some toxicity, which may be reflected in weight loss.
-
Visually inspect the oral cavity for the appearance of lesions.
-
-
Endpoint and Tissue Collection:
-
At the designated experimental endpoint, euthanize the animals according to approved protocols.
-
Dissect the tongue and esophagus. Fix the tissues in 10% neutral buffered formalin for histopathological analysis.
-
Skin Carcinogenesis in Mice
Objective: To induce skin tumors.
Materials:
-
This compound (4-NQO) powder
-
Acetone
-
Pipettes and tips
-
Electric clippers
-
PPE
Procedure:
-
Animal Model: SKH-1 hairless mice or other susceptible strains.
-
Preparation of 4-NQO Solution: Dissolve 4-NQO in acetone to the desired concentration.
-
Administration:
-
Shave the dorsal skin of the mice 24 hours before the first application.
-
Apply a specific volume of the 4-NQO solution topically to the shaved area. This is typically done 2-3 times per week.
-
-
Monitoring:
-
Monitor the animals for signs of skin irritation and tumor development.
-
Record the number, size, and location of tumors.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Excise the treated skin areas and any tumors for histopathological analysis.
-
Quantitative Data from Animal Studies
The following tables summarize representative quantitative data from studies using 4-NQO to induce carcinogenesis.
Table 1: Oral and Esophageal Tumor Incidence in Rodents
| Animal Model | 4-NQO Concentration | Duration of Administration | Tumor Incidence | Lesion Type | Reference |
| Wistar Rats | 25 ppm (staggered dose) | 12 weeks | 72.7% | Epithelial Dysplasia | [13] |
| Wistar Rats | 25 ppm (staggered dose) | 20 weeks | 81.8% | Invasive Carcinoma | [13] |
| C57BL/6 Mice | 100 µg/mL | 16 weeks | Not specified | Dysplasia and Carcinoma | [14] |
| p53Val135/WT Mice | Not specified | Not specified | >66% (oral), >91% (esophagus) | Squamous Cell Carcinoma | [15] |
| Wild-type Mice | Not specified | Not specified | 25% (oral), 58% (esophagus) | Squamous Cell Carcinoma | [15] |
Table 2: Progression of Oral Lesions in Mice
| Animal Model | 4-NQO Concentration | Time Point | Histopathological Findings | Reference |
| C57BL/6 Mice | 100 µg/mL | 8 weeks | Hyperplasia | [11] |
| C57BL/6 Mice | 100 µg/mL | 24 weeks | Invasive Carcinoma | [11] |
Signaling Pathways and Experimental Workflows
This compound (4-NQO) Induced Carcinogenesis Signaling Pathway
The following diagram illustrates the key signaling pathways involved in 4-NQO-induced carcinogenesis. 4-NQO is metabolized to 4-HAQO, which causes DNA damage and generates reactive oxygen species (ROS). This leads to the activation of stress response and DNA damage pathways, including p53, Nrf2, and NF-κB, ultimately contributing to apoptosis or carcinogenesis.
Experimental Workflow for Oral Carcinogenesis Model
The following diagram outlines the typical experimental workflow for a 4-NQO-induced oral carcinogenesis study in a mouse model.
References
- 1. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of p53 tumor suppressor on nucleotide excision repair in human colon carcinoma cells treated with 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 12. Oral Carcinogenesis Induced by 4-Nitroquinoline 1-Oxide in Lecithin:retinol Acyltransferase Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Quantification of Nitroaromatic Compounds in Biological Samples
Abstract: This document provides detailed methodologies for the quantification of nitroaromatic compounds in biological matrices. Given the absence of specific data for "Nitrochin," this application note focuses on general and robust analytical techniques applicable to a broad range of nitro-containing therapeutic agents. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Introduction
Nitroaromatic compounds are a class of molecules characterized by one or more nitro functional groups attached to an aromatic ring. These compounds are integral to a variety of pharmaceuticals due to their diverse biological activities.[1][2] Accurate quantification of these compounds and their metabolites in biological samples such as plasma, blood, and urine is crucial for pharmacokinetic and toxicokinetic studies in drug development. This note details protocols for sample preparation, and subsequent analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[3][4] The choice of method depends on the analyte's properties and the nature of the biological sample.[5]
Protein Precipitation (PPT)
A straightforward method for removing proteins from plasma or serum samples.[6]
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.[7]
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids.[5]
Protocol:
-
To 500 µL of plasma, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE.[8]
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue for analysis.
Analytical Methods
HPLC-MS/MS Analysis
HPLC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex matrices.[9]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: To be determined for the specific nitroaromatic compound and internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that can be developed for specific nitroaromatic compounds, offering high sensitivity.[10][11] A competitive ELISA is often suitable for small molecules.[10]
Protocol:
-
Coat a 96-well plate with an antibody specific to the nitroaromatic compound and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated nitroaromatic compound.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal is inversely proportional to the amount of analyte in the sample.
Data Presentation
Quantitative data for analytical methods should be presented in a clear, tabular format. The following tables provide examples of typical validation parameters.
Table 1: HPLC-MS/MS Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 92 - 108% |
| Inter-day Precision (CV%) | < 12% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: ELISA Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| IC50 | 5 ng/mL |
| Lower Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 80 - 120% |
| Specificity | High (low cross-reactivity) |
Visualizations
Diagrams illustrating workflows and pathways are provided below.
Caption: Workflow for LC-MS/MS analysis of biological samples.
Caption: Steps for a competitive ELISA.
Caption: General metabolic pathway of nitroaromatic compounds.[12]
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nitrochin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent quinoline derivative widely recognized for its carcinogenic and mutagenic properties. It serves as a valuable tool in toxicological and cancer research due to its ability to mimic the effects of UV radiation and induce DNA damage. This characteristic makes this compound an essential positive control in a variety of genotoxicity assays, particularly in high-throughput screening (HTS) formats designed to identify novel DNA repair inhibitors or assess the genotoxic potential of chemical compounds.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on the high-throughput comet assay and the γH2AX assay for the detection of DNA damage.
Mechanism of Action: DNA Damage and Cell Fate
This compound is a pro-mutagen that requires metabolic activation to exert its genotoxic effects. Intracellularly, it is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a reactive intermediate that forms stable adducts with DNA, primarily at guanine and adenine residues. These adducts distort the DNA helix, leading to the formation of single and double-strand breaks.
The cellular response to this compound-induced DNA damage is complex and often involves the activation of the p53 tumor suppressor protein.[1][2] This can trigger cell cycle arrest, providing time for DNA repair mechanisms to resolve the damage. However, if the damage is too extensive, p53 can initiate a mitochondrial-mediated apoptotic cascade, leading to programmed cell death.[1][2][3][4]
High-Throughput Screening Applications
This compound is an ideal positive control for HTS assays aimed at:
-
Identifying inhibitors of DNA repair pathways: By inducing a consistent and measurable level of DNA damage, this compound provides a baseline against which the activity of potential DNA repair inhibitors can be assessed.
-
Screening for genotoxic compounds: In large-scale chemical library screens, this compound serves as a reliable reference compound to validate assay performance and normalize results.
-
Investigating mechanisms of DNA damage and repair: The known mechanism of action of this compound allows researchers to study the intricacies of cellular DNA repair pathways in a high-throughput manner.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in two key HTS-compatible assays for DNA damage assessment.
Table 1: Dose-Response of this compound in the High-Throughput Comet Assay
This table presents data from a study using the TK6 human lymphoblastoid cell line, where DNA damage was quantified by measuring the percentage of DNA in the comet tail.[5]
| This compound Concentration (µg/mL) | Mean % Tail DNA (± SD) |
| 0 (Vehicle Control) | 2.5 (± 0.5) |
| 0.01 | 4.2 (± 0.8) |
| 0.02 | 7.8 (± 1.2) |
| 0.04 | 15.6 (± 2.1) |
| 0.06 | 25.3 (± 3.5) |
Table 2: Dose-Dependent Induction of γH2AX Foci by this compound
This table illustrates the increase in the formation of γH2AX foci, a marker for DNA double-strand breaks, in Daudi B cells following treatment with this compound.[6][7]
| This compound Concentration (µM) | Mean Number of γH2AX Foci per Cell |
| 0 (Vehicle Control) | < 1 |
| 4 | 5 - 10 |
| 8 | 15 - 20 |
| 16 | > 25 |
Experimental Protocols
High-Throughput Comet Assay (96-Well Format)
This protocol is adapted for a 96-well format to increase throughput for screening purposes.[8][9][10]
Materials:
-
Cells in suspension (e.g., TK6)
-
96-well cell culture plates
-
This compound (4-NQO) stock solution
-
Test compounds
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green)
-
96-well comet slides
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL.
-
Compound Treatment:
-
Add test compounds to the designated wells at various concentrations.
-
Add this compound as a positive control to separate wells (e.g., at a final concentration of 0.04 µg/mL).
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 3 hours at 37°C.
-
-
Cell Harvesting and Embedding:
-
Centrifuge the 96-well plate and resuspend the cell pellets in 20 µL of PBS.
-
Mix 10 µL of the cell suspension with 75 µL of molten low melting point agarose.
-
Pipette 75 µL of the mixture onto a well of a 96-well comet slide.
-
-
Lysis:
-
Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by immersing them in neutralization buffer for 5 minutes.
-
Stain the DNA with a fluorescent dye.
-
-
Imaging and Analysis:
-
Image the comets using an automated fluorescence microscope.
-
Analyze the images using appropriate software to quantify the percentage of DNA in the comet tail.
-
High-Throughput γH2AX Assay (96-Well Imaging Flow Cytometry)
This protocol is designed for the high-throughput quantification of γH2AX foci using imaging flow cytometry.[11][12][13][14]
Materials:
-
Adherent or suspension cells
-
96-well plates
-
This compound (4-NQO) stock solution
-
Test compounds
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Imaging flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat cells with test compounds and this compound (e.g., 8 µM) as a positive control for 1-3 hours.
-
-
Immunostaining:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using an imaging flow cytometer.
-
Use the instrument's software to automatically identify and quantify the number of γH2AX foci per cell.
-
Visualizations
Signaling Pathway
Caption: this compound-induced p53-dependent mitochondrial apoptosis pathway.
Experimental Workflow
Caption: General workflow for HTS using this compound as a positive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4-NQO) | 化学致癌物质 | MCE [medchemexpress.cn]
- 3. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 8. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel method for the high-throughput processing of slides for the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | springermedizin.de [springermedizin.de]
- 12. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Protocol for Long-Term Storage of Nitrochin Solutions
Introduction
This document provides a detailed protocol for the long-term storage of "Nitrochin" solutions, a representative nitroaromatic compound. Due to the limited availability of specific stability data for this compound, this protocol is based on established principles for the storage and handling of nitroaromatic compounds. Nitroaromatic compounds can be susceptible to degradation via several pathways, including hydrolysis, photolysis, thermolysis, and chemical reduction. Therefore, proper storage is crucial to maintain the integrity and concentration of this compound solutions for research and development purposes.
This protocol outlines recommended storage conditions, procedures for stability testing, and analytical methods for the quantification of this compound and its potential degradation products.
General Storage Recommendations
To ensure the long-term stability of this compound solutions, the following general storage conditions are recommended. These conditions are designed to minimize degradation from common environmental factors.
Table 1: Recommended Long-Term Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or ≤ -20°C (Frozen) | Reduces the rate of chemical degradation and microbial growth. |
| Light Exposure | Store in amber glass vials or protect from light with opaque materials (e.g., aluminum foil). | Nitroaromatic compounds can be susceptible to photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if feasible. | Minimizes oxidative degradation. |
| Container | Use high-quality, inert glass containers (e.g., borosilicate glass) with secure closures. | Prevents leaching of contaminants and solvent evaporation. |
| pH | Maintain a neutral to slightly acidic pH (if compatible with the compound and solvent). | Extreme pH values can catalyze hydrolytic degradation. |
Solvent Selection and Preparation
The choice of solvent is critical for the stability of this compound solutions. The ideal solvent should be inert, non-reactive with the nitroaromatic compound, and appropriate for the intended downstream application.
Table 2: Solvent Considerations for this compound Solutions
| Solvent Type | Examples | Suitability and Considerations |
| Aprotic Solvents | Acetonitrile, Dimethyl sulfoxide (DMSO) | Generally preferred for long-term storage as they are less likely to participate in hydrolytic degradation. Acetonitrile is a common solvent for stock solutions of nitroaromatic explosives.[2] |
| Protic Solvents | Methanol, Ethanol | May be used, but the potential for esterification or other reactions should be considered, especially if acidic or basic impurities are present. |
| Aqueous Solutions | Water, Buffers | Generally not recommended for long-term storage due to the risk of hydrolysis. If aqueous solutions are necessary, they should be buffered and stored frozen. Acidification can sometimes improve the stability of nitroaromatic compounds in aqueous solutions.[3] |
Protocol for Solution Preparation:
-
Use high-purity, anhydrous solvents whenever possible.
-
Prepare solutions in a clean, dry environment.
-
If preparing aqueous solutions, use purified water (e.g., Milli-Q or equivalent) and consider sterile filtering the final solution.
-
After dissolution, purge the headspace of the storage container with an inert gas before sealing.
Stability Testing Protocol
A periodic stability testing program is essential to monitor the integrity of stored this compound solutions. This involves analyzing the solution at defined time points to quantify the concentration of the parent compound and detect the presence of any degradation products.
Forced Degradation Studies
Forced degradation studies are a critical first step to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4] These studies intentionally expose the drug substance to more severe conditions than it would typically encounter during its shelf life to identify likely degradation products and pathways.[4]
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 N to 1 N HCl at elevated temperatures (e.g., 60°C).[4] |
| Base Hydrolysis | 0.1 N to 1 N NaOH at elevated temperatures (e.g., 60°C).[4] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperatures.[4] |
| Thermal Degradation | Exposure to dry heat at temperatures above accelerated storage conditions (e.g., 60-80°C). |
| Photodegradation | Exposure to a controlled light source (e.g., UV and visible light) in a photostability chamber.[1] |
Long-Term Stability Study Design
-
Prepare a homogenous bulk solution of this compound at the desired concentration.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Store the vials under the recommended long-term storage conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), retrieve a vial for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Analytical Methodology
A validated, stability-indicating analytical method is required to accurately quantify this compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4][5]
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and water (with or without a pH modifier like formic acid or phosphate buffer). |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength appropriate for this compound (e.g., 254 nm or a wavelength of maximum absorbance). A Photodiode Array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]
Visualizations
Caption: Workflow for long-term stability testing of this compound solutions.
Caption: Potential degradation pathways for nitroaromatic compounds like this compound.
Safety Precautions
Nitroaromatic compounds can be toxic and potentially mutagenic or carcinogenic.[6] Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Disclaimer
This protocol provides general guidelines for the long-term storage and stability testing of this compound solutions based on the known properties of nitroaromatic compounds. It is the responsibility of the end-user to validate these procedures for their specific formulation and intended use. The stability of a particular this compound solution will depend on its concentration, the specific solvent system used, and the purity of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling procedures for working with Nitrochin
A comprehensive search for safety and handling information on a compound named "Nitrochin" has yielded no conclusive results. Publicly available chemical databases, safety data sheets (SDS), and scientific literature do not contain information for a substance with this specific name.
This lack of identification makes it impossible to provide accurate and reliable safety and handling protocols. The chemical and physical properties, toxicological data, and potential hazards of an unknown substance cannot be determined. Providing unverified information would be irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals.
It is possible that "this compound" may be:
-
A misspelling of a known chemical compound.
-
An internal or experimental code name not in public use.
-
A trade name that is not widely recognized.
-
An obsolete or trivial name that is no longer in common use.
Recommendations:
To obtain the necessary safety and handling information, it is crucial to correctly identify the compound. We recommend the following steps:
-
Verify the Chemical Name: Double-check the spelling and nomenclature of the compound.
-
Obtain a Chemical Identifier: The most reliable way to identify a chemical is through its CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or its chemical structure (e.g., SMILES or InChI key).
-
Consult the Source: If the name was provided by a supplier, collaborator, or in a publication, contact the source to obtain a more specific identifier.
Once the compound is correctly identified, a thorough risk assessment can be conducted, and appropriate safety and handling procedures can be developed. Without this positive identification, any work with the substance should be avoided due to the unknown risks.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxicity. This guide offers a systematic approach to diagnosing and resolving these issues.
Observation: Precipitate forms immediately upon adding the compound to the media.
| Potential Cause | Recommended Solution |
| High Compound Concentration | The concentration of the compound exceeds its solubility limit in the aqueous media.[1] |
| - Reduce the final concentration of the compound. | |
| - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.[2] | |
| Solvent Shock | A rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous cell culture medium can cause the compound to "crash out" of solution.[1] |
| - Add the stock solution to the pre-warmed media dropwise while gently vortexing or swirling.[3] | |
| - Perform serial dilutions of the stock solution in the culture medium instead of a single large dilution.[4] | |
| Temperature Effects | The cell culture medium is at a lower temperature than the optimal temperature for compound solubility. |
| - Pre-warm the cell culture medium to 37°C before adding the compound stock solution.[1] |
Observation: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of the compound over time.[1] |
| - Ensure the incubator maintains a stable temperature. | |
| - Pre-warm all solutions to 37°C before mixing.[1] | |
| pH Shift in Media | The pH of the culture medium can change due to cellular metabolism or CO2 concentration in the incubator, affecting the solubility of pH-sensitive compounds.[1] |
| - Use a medium buffered with HEPES to maintain a stable pH.[3] | |
| - Ensure the incubator's CO2 level is appropriate for the medium's bicarbonate concentration. | |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1] |
| - Test the compound's solubility in a simpler buffer, such as PBS, to determine if media components are the cause.[3] | |
| Compound Instability | The compound may be unstable and degrade over the course of the experiment, with the degradation products being insoluble. |
| - Check the stability of the compound at 37°C over the duration of the experiment. |
Observation: Precipitate is observed after thawing a frozen stock solution.
| Potential Cause | Recommended Solution |
| Poor Solubility at Low Temperatures | The compound has limited solubility at the storage temperature (-20°C or -80°C). |
| - Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the compound before use.[5] | |
| Freeze-Thaw Cycles | Repeated freezing and thawing can promote the precipitation of the compound from the stock solution. |
| - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify compound precipitation?
A1: Precipitation can appear as visible particles, crystals, or a general cloudiness or turbidity in the cell culture medium.[1] It is important to distinguish this from microbial contamination, which may also cause turbidity but is typically accompanied by a rapid pH change (a change in the color of the phenol red indicator) and the presence of microorganisms visible under a microscope.[3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for many cell lines.[2][4]
Q3: Can the type of cell culture medium affect compound solubility?
A3: Yes, the composition of the cell culture medium can influence a compound's solubility. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound.[3] If you encounter precipitation, testing the solubility in a different basal medium may be a viable solution.
Q4: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A4: A kinetic solubility assay can be performed. This involves preparing serial dilutions of your compound in the cell culture medium, incubating for a defined period (e.g., 1-2 hours), and then visually or instrumentally assessing for precipitation.[1] A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What should I do if my compound is a hydrophobic drug like Paclitaxel and it precipitates in serum-free media?
A5: Paclitaxel is known for its poor aqueous solubility.[6] When working with serum-free media, the absence of proteins like albumin, which can help solubilize hydrophobic compounds, makes precipitation more likely.[7] Consider using a solubilizing agent or a formulation specifically designed to enhance the solubility of paclitaxel in aqueous solutions.[8][9]
Data Presentation
The solubility of a compound is influenced by various physicochemical properties. Below is a summary of factors affecting the solubility of a representative hydrophobic compound, Paclitaxel.
| Parameter | Effect on Paclitaxel Solubility | Reference |
| Solvent | Highly soluble in DMSO and ethanol; very low intrinsic solubility in water (approximately 0.1 µg/mL).[6][7] | [6][7] |
| pH | Most stable in the pH range of 4.0-8.0. Outside this range, its stability and solubility can be affected. | [10] |
| Temperature | Warming to 37°C can help dissolve paclitaxel in stock solutions, but temperature shifts can also promote precipitation in media.[7] | [7] |
| Co-solvents/Excipients | Solubility can be significantly increased by using co-solvents like ethanol or excipients such as Cremophor EL® or natural compounds like rubusoside.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Hydrophobic Compound (e.g., Paclitaxel)
Objective: To prepare a concentrated stock solution of a hydrophobic compound in a suitable organic solvent.
Materials:
-
Test compound (e.g., Paclitaxel)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Determine Stock Concentration: Aim for a stock concentration that is at least 1000 times the highest final concentration you plan to use in your cell culture experiments. This will help keep the final DMSO concentration at or below 0.1%.
-
Weigh Compound: In a sterile amber glass vial, accurately weigh the required amount of the compound. If the compound is cytotoxic, perform this step in a chemical fume hood.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve Compound: Vortex the vial thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the maximum concentration of a compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Compound stock solution (in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform serial dilutions of your compound stock solution in 100% DMSO.
-
Add Media to Assay Plate: Add a fixed volume of pre-warmed cell culture medium (e.g., 198 µL) to each well of the clear-bottom 96-well plate.[3]
-
Add Compound Dilutions to Media: Transfer a small, fixed volume of each DMSO dilution (e.g., 2 µL) to the corresponding wells of the assay plate containing the medium. This will result in a consistent final DMSO concentration (e.g., 1%).[3]
-
Include Controls:
-
Positive Control (Precipitate): A known poorly soluble compound at a high concentration.
-
Negative Control (No Precipitate): Medium with the same final DMSO concentration only.
-
Blank: Medium only.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for any potential precipitation to occur.
-
Analysis:
-
Visual Inspection: Visually inspect the plate for any signs of turbidity or precipitate.
-
Instrumental Analysis: Measure the light scattering or absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in light scattering or absorbance compared to the negative control indicates precipitation.[3]
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in light scattering or absorbance is considered the kinetic solubility under these experimental conditions.[3]
Mandatory Visualization
Caption: A flowchart for troubleshooting compound precipitation.
Caption: Factors influencing compound solubility in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and anti-angiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Nitrochin Dosage Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nitrochin (4-Nitroquinoline 1-oxide) dosage for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 4-Nitroquinoline 1-oxide (4-NQO), is a chemical compound widely used in research as a carcinogen to induce DNA damage.[1] Its primary mechanism of action involves metabolic activation to a reactive intermediate that forms adducts with DNA, particularly with purine bases.[1][2] This leads to DNA damage, which can trigger a cellular stress response, including the activation of the p53 tumor suppressor protein.[2] Ultimately, this can result in cell cycle arrest, senescence, or apoptosis (programmed cell death) through a p53-dependent mitochondrial signaling pathway.
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. Based on published studies, a general starting range for in vitro experiments is between 0.1 µM and 10 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a stock solution of 10 mg/mL in DMSO can be prepared. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound-induced DNA damage primarily activates the p53 signaling pathway . This pathway is central to the cellular response to genotoxic stress. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to DNA damage. Incorrect calculation of dilution. | Perform a wider range dose-response study starting from a much lower concentration (e.g., in the nanomolar range). Double-check all calculations for stock and working solution preparation. |
| No Observable Effect at High Concentrations | Cell line is resistant to this compound. Inactivation of this compound in the medium. Insufficient incubation time. | Verify the resistance mechanism if known (e.g., high DNA repair capacity). Prepare fresh working solutions for each experiment. Increase the incubation time and perform a time-course experiment. |
| Inconsistent Results Between Experiments | Variation in cell passage number. Inconsistent cell seeding density. Degradation of this compound stock solution. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell counting and seeding. Prepare fresh aliquots of the this compound stock solution. |
| Precipitation of this compound in Culture Medium | The concentration of this compound exceeds its solubility in the medium. High percentage of DMSO in the final working solution. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). If solubility issues persist, consider preparing a fresh, lower concentration stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe the desired effect.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p53 and Bax/Bcl-2 Expression
This protocol describes how to assess the activation of the p53 pathway by measuring protein expression levels.
Materials:
-
Cells treated with the optimal concentration of this compound (determined from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| KB cells | 0.4-6 µM | 12-72 h | Dose- and time-dependent decrease in cell viability. | [3][4] |
| KB cells | 0.5-2.0 µM | 12 h | Increased apoptosis with increasing dosage. | [3][4] |
| Normal human esophageal tissue | 100 µg/mL | 4 days | Increased number of senescent cells. | [3][4] |
Table 2: Molecular Effects of this compound Treatment in KB Cells
| Treatment | Protein/Activity | Change | Reference |
| 2.0 µM this compound (2-12 h) | p53 expression | Significantly increased | [3][4] |
| 2.0 µM this compound (2-12 h) | Bax expression | Gradually increased | [3][4] |
| 2.0 µM this compound (2-12 h) | Bcl-2 expression | Continuously decreased | [3][4] |
| 2.0 µM this compound (2-12 h) | Caspase-9 activity | Enhanced | [3][4] |
| 2.0 µM this compound (2-12 h) | Caspase-3 activity | Enhanced (peaked at 6 h) | [3][4] |
Visualizations
Caption: this compound-induced p53-dependent mitochondrial apoptosis pathway.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Nitrochin (Nitrocefin) Experimental Artifacts
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Nitrocefin, a chromogenic cephalosporin substrate used for the detection of β-lactamase activity.
Frequently Asked Questions (FAQs)
Q1: What is Nitrocefin and how does it work?
Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[1][2] The intact Nitrocefin molecule is yellow. When a β-lactamase enzyme hydrolyzes the amide bond in the β-lactam ring of Nitrocefin, the molecular structure changes, resulting in a color shift to red.[1][3][4] This color change can be observed visually or quantified spectrophotometrically.[3][4]
Q2: My Nitrocefin solution is red or pink before I add my sample. What happened?
A premature color change in your Nitrocefin solution indicates hydrolysis of the substrate. This can be caused by a few factors:
-
Contamination: The solution may be contaminated with β-lactamases from bacterial sources in your lab environment.
-
Instability: Nitrocefin solutions, particularly in aqueous buffers, have limited stability and can degrade over time, especially when exposed to light.[5][6] It is recommended to prepare fresh working solutions for each experiment.[3]
-
Incorrect pH: The pH of your buffer can affect the stability of Nitrocefin. While the assay is typically performed at a neutral pH of 7.0, highly acidic or basic conditions can potentially lead to non-enzymatic hydrolysis.[5][6]
Q3: I am observing high background in my spectrophotometric assay. What are the possible causes?
High background absorbance can obscure the signal from true β-lactamase activity. Common causes include:
-
Spontaneous Hydrolysis: As mentioned above, aged or improperly stored Nitrocefin solutions can lead to a higher baseline of the red, hydrolyzed product.[5][6]
-
Sample Interference: Components in your sample, such as colored compounds or particulate matter, can interfere with the absorbance reading at 486 nm. It is advisable to run a sample blank (sample without Nitrocefin) to correct for this.[7]
-
Non-specific Reactions: While Nitrocefin is highly specific for β-lactamases, other components in a crude sample might cause a color change, leading to false positives.[8]
Q4: My results are not reproducible. What are the common sources of variability?
Lack of reproducibility in Nitrocefin assays can stem from several factors:
-
Inconsistent Reagent Preparation: Ensure that your Nitrocefin stock and working solutions are prepared consistently for each experiment. Thaw frozen stocks to room temperature and vortex before use.[6][7]
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Maintain a consistent temperature throughout your assay.[7]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations, especially when working with small volumes.
-
Timing: For kinetic assays, precise timing of reagent addition and measurements is critical.
Q5: What are the optimal storage and handling conditions for Nitrocefin?
To ensure the stability and reliability of Nitrocefin:
-
Storage: Store Nitrocefin powder and stock solutions in DMSO at -20°C, protected from light.[3][4][5][6]
-
Solution Stability: Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh.[3][9] Stock solutions in DMSO can be stored at -20°C for up to two weeks.[5][6]
-
Light Sensitivity: Nitrocefin is light-sensitive, and exposure to light can cause degradation.[5][6] Keep solutions in amber tubes or cover them with foil.
Troubleshooting Guide
The following table summarizes common experimental artifacts and provides actionable troubleshooting steps.
| Observed Artifact | Potential Cause(s) | Recommended Solution(s) |
| Premature Red/Pink Color of Nitrocefin Solution | 1. Contamination with β-lactamases.2. Spontaneous hydrolysis due to improper storage or age.3. Exposure to light. | 1. Use fresh, sterile reagents and pipette tips.2. Prepare fresh working solutions for each experiment.3. Store Nitrocefin powder and stock solutions at -20°C, protected from light.[3][5][6] |
| High Background Signal in Assay | 1. Spontaneous hydrolysis of Nitrocefin.2. Sample turbidity or color.3. Non-specific reactions. | 1. Use freshly prepared Nitrocefin solution.2. Include a "sample blank" control (sample + buffer, no Nitrocefin) and subtract its absorbance.3. If possible, purify the sample to remove interfering substances. |
| False Positives | 1. Presence of other hydrolytic enzymes in crude extracts.2. Acidic conditions causing non-enzymatic color change.[10] | 1. Run positive and negative controls in parallel.2. Ensure the assay is performed at the recommended neutral pH (around 7.0).[5][6] |
| False Negatives or Weak Signal | 1. Low β-lactamase activity in the sample.2. Inactive enzyme due to improper sample handling.3. Insufficient incubation time.4. Some β-lactamases have low activity against Nitrocefin.[8] | 1. Increase the amount of sample or concentrate the sample.2. Ensure proper storage and handling of samples to maintain enzyme activity.3. Increase the incubation time, taking kinetic readings to monitor the reaction.4. Consider using an alternative β-lactamase detection method if a specific enzyme is suspected. |
| Inconsistent/Irreproducible Results | 1. Inconsistent reagent preparation.2. Temperature fluctuations.3. Pipetting inaccuracies.4. Variations in incubation times. | 1. Prepare a master mix for reagents to be added to multiple wells.2. Use a temperature-controlled plate reader or water bath.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Use a multi-channel pipette for simultaneous addition of reagents in plate-based assays. |
Experimental Protocols
Standard Nitrocefin Solution Preparation
-
Stock Solution (e.g., 1 mM): Dissolve 1 mg of Nitrocefin in 1.94 mL of DMSO. Vortex until fully dissolved. This stock solution can be aliquoted and stored at -20°C for up to two weeks, protected from light.[5][6]
-
Working Solution (e.g., 100 µM): Dilute the stock solution 1:10 in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Prepare this solution fresh before each experiment.
Qualitative β-Lactamase Detection (Slide Method)
-
Place a drop of the Nitrocefin working solution onto a clean glass slide.
-
Using a sterile loop, pick a bacterial colony and mix it into the drop of Nitrocefin solution.
-
A positive result is indicated by a color change from yellow to red within 5-15 minutes. Some staphylococcal β-lactamases may require up to an hour.[11]
Quantitative β-Lactamase Detection (Spectrophotometric Assay)
-
Pipette your sample (e.g., bacterial lysate, purified enzyme) into the wells of a clear, flat-bottom 96-well plate.
-
Add the appropriate controls:
-
Negative Control: Buffer only.
-
Positive Control: A known β-lactamase.
-
Blank: Sample without Nitrocefin.
-
-
Initiate the reaction by adding the Nitrocefin working solution to each well.
-
Immediately measure the absorbance at 486 nm in a microplate reader.
-
Take kinetic readings every minute for a desired period (e.g., 30 minutes) or take an endpoint reading after a fixed incubation time.
-
Calculate the rate of Nitrocefin hydrolysis by determining the change in absorbance over time.
Visualizations
Caption: Mechanism of Nitrocefin hydrolysis by β-lactamase.
Caption: Troubleshooting workflow for common Nitrocefin assay issues.
References
- 1. Nitrocefin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nitrocefin.com [nitrocefin.com]
- 4. nitrocefin.com [nitrocefin.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nugi-zentrum.de [nugi-zentrum.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. microbenotes.com [microbenotes.com]
Technical Support Center: Nitrochin (4-Nitroquinoline 1-oxide)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical carcinogen, also known as 4-Nitroquinoline 1-oxide (4-NQO).[1][2] It is a quinoline derivative used in research to induce DNA damage and study cancer development in animal models.[1][2] 4-NQO is known to mimic the biological effects of ultraviolet light.[1]
Q2: I am having trouble dissolving this compound (4-NQO). What are the recommended solvents?
A2: this compound (4-NQO) is sparingly soluble in water but shows good solubility in organic solvents.[1][3][4] For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended solvents.[3][4] For in vivo studies, a multi-component solvent system is often required to achieve a stable solution.
Q3: My this compound (4-NQO) solution is not clear. What should I do?
A3: If your solution is not clear, it may indicate that the compound has not fully dissolved or has precipitated. Consider the following troubleshooting steps:
-
Increase sonication time: Gentle warming (to 37°C) and ultrasonication can aid dissolution, especially for aqueous dilutions of a DMSO stock.
-
Prepare fresh solutions: It is recommended to prepare working solutions fresh for each experiment to ensure stability and prevent precipitation.
-
Check solvent purity: Ensure that the solvents you are using are of high purity and anhydrous, as contaminants can affect solubility.
Q4: How should I store this compound (4-NQO) powder and stock solutions?
A4: this compound (4-NQO) powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[2]
Troubleshooting Guide: Solubility Issues
This guide provides specific protocols for dissolving this compound (4-NQO) for different experimental needs.
Solubility Data
The following table summarizes the solubility of this compound (4-NQO) in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 38 | 199.83 |
| Ethanol | 5 - 6 | 26.29 - 31.55 |
| Water | Insoluble (<1) | - |
Data sourced from multiple suppliers and may have slight batch-to-batch variations.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound (4-NQO) for In Vitro Experiments
This protocol describes the preparation of a stock solution in DMSO and a working solution in an aqueous medium.
Materials:
-
This compound (4-NQO) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 2 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound (4-NQO) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 2 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This clear stock solution can be stored as recommended.
-
-
Prepare a working solution (e.g., 0.1 mg/mL):
-
Take 50 µL of the 2 mg/mL DMSO stock solution.
-
Add it to 950 µL of ddH₂O (or your desired aqueous buffer/medium) to get a final volume of 1 mL.
-
Mix thoroughly. The mixed solution should be used immediately.[3]
-
Protocol 2: Preparation of this compound (4-NQO) for In Vivo Experiments
This protocol details the preparation of a formulation suitable for administration to animals.
Materials:
-
This compound (4-NQO) powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Dissolve this compound (4-NQO) in DMSO to a final concentration of 25 mg/mL.
-
-
Prepare the final working solution (e.g., for a 1 mL final volume):
Signaling Pathway and Experimental Workflow
This compound (4-NQO) Induced Apoptosis Pathway
This compound (4-NQO) is known to induce DNA damage, which can lead to apoptosis through a p53-dependent mitochondrial signaling pathway.[2][5] The following diagram illustrates this process.
Caption: p53-dependent apoptosis pathway induced by this compound (4-NQO).
Experimental Workflow for Preparing this compound (4-NQO) Solutions
This diagram outlines the decision-making process for preparing this compound (4-NQO) solutions for different experimental applications.
Caption: Workflow for preparing this compound (4-NQO) solutions.
References
Technical Support Center: Addressing Off-Target Effects of Nitrochin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Nitrochin (4-Nitroquinoline 1-oxide) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-Nitroquinoline 1-oxide (4-NQO), is a chemical carcinogen widely used in research to induce DNA damage.[1][2] Its primary mechanism of action involves the metabolic reduction of its nitro group, leading to the formation of reactive intermediates that create adducts with DNA. This DNA damage triggers a cellular response, primarily through the p53 signaling pathway, which can lead to cell cycle arrest, senescence, or apoptosis.[1][2]
Q2: What are considered "off-target effects" for a DNA-damaging agent like this compound?
For a compound like this compound, off-target effects refer to biological consequences that are independent of its direct DNA-damaging activity and the subsequent canonical DNA damage response pathway. These could include:
-
Non-specific cytotoxicity: At high concentrations, this compound may induce cell death through mechanisms other than p53-mediated apoptosis.
-
Interaction with other cellular macromolecules: Besides DNA, the reactive metabolites of this compound could potentially interact with proteins or lipids, altering their function.
-
Activation of unintended signaling pathways: this compound might modulate cellular pathways unrelated to the DNA damage response.
Q3: My cells are showing a much stronger phenotype than expected. How can I determine if this is an off-target effect?
A stronger-than-expected phenotype could be due to off-target effects, particularly at higher concentrations. To investigate this, a multi-step approach is recommended:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the expected concentration range for inducing DNA damage and activating the p53 pathway. Off-target effects often appear at higher concentrations.
-
Use a Structurally Unrelated DNA-Damaging Agent: Treat your cells with another DNA-damaging agent that has a different chemical structure but a similar mechanism of action (e.g., Etoposide or Doxorubicin). If the phenotype is recapitulated, it is more likely to be an on-target effect related to the DNA damage response.
-
Conduct a Rescue Experiment: If you hypothesize that the phenotype is mediated by a specific pathway (e.g., p53), you can try to rescue the effect. For example, using cells with a knockout or knockdown of a key protein in that pathway (like p53) should abrogate the on-target effect. If the phenotype persists, it is more likely to be off-target.
Troubleshooting Guides
Problem 1: High levels of unexpected cytotoxicity observed.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific cell death.
-
Recommended Action:
-
Titrate this compound Concentration: Perform a detailed dose-response experiment to determine the optimal concentration that induces the desired level of DNA damage without causing excessive, acute cytotoxicity.
-
Time-Course Experiment: Analyze cell viability at multiple time points after this compound treatment to distinguish between rapid, non-specific toxicity and delayed, apoptosis-related cell death.
-
Problem 2: Observed phenotype does not correlate with p53 activation.
-
Possible Cause: The observed phenotype might be an off-target effect independent of the canonical DNA damage response pathway.
-
Recommended Action:
-
Orthogonal Assays: Use multiple, distinct assays to measure different aspects of the DNA damage response. For example, in addition to measuring apoptosis, assess DNA damage directly (e.g., via γH2AX staining) and p53 pathway activation (e.g., via Western blot for p53 and p21).
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to get a broader view of the cellular response to this compound treatment and identify any unexpectedly activated pathways.
-
Data Presentation
Table 1: Effect of this compound on KB Cell Viability
| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |
| 0.4 | 12 | Decreased |
| 0.4 | 24 | Further Decreased |
| 0.4 | 48 | Significantly Decreased |
| 0.4 | 72 | Markedly Decreased |
| 6 | 12 | Decreased |
| 6 | 24 | Further Decreased |
| 6 | 48 | Significantly Decreased |
| 6 | 72 | Markedly Decreased |
Data summarized from MedchemExpress and MCE.[1][2]
Table 2: Apoptotic Rate of KB Cells Treated with this compound for 12 hours
| This compound Concentration (µM) | Apoptotic Rate |
| 0.5 | Increased |
| 1.0 | Further Increased |
| 2.0 | Significantly Increased |
Data summarized from MedchemExpress and MCE.[1][2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
While not a direct measure of DNA damage, CETSA can be adapted to assess the engagement of downstream effector proteins in the DNA damage response pathway. It is based on the principle that protein stability changes upon ligand binding or post-translational modification.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to create a cell lysate.
-
Heating: Aliquot the lysate and heat the aliquots at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of a specific soluble target protein (e.g., p53) remaining at each temperature using Western blotting.
-
Analysis: An increase in the thermal stability of a downstream protein in the this compound-treated samples compared to the vehicle control could indicate pathway activation.
Visualizations
References
Technical Support Center: Minimizing Nitrochin (4-NQO) Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Nitrochin (4-Nitroquinoline 1-oxide or 4-NQO) during experimental procedures. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent carcinogenic and mutagenic compound widely used in research to induce DNA damage and study cellular repair mechanisms, carcinogenesis, and potential therapeutic interventions.[1] Its stability is paramount because degradation can lead to a decrease in its effective concentration, resulting in inaccurate and unreliable experimental outcomes. The primary active metabolite of 4-NQO is 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is responsible for forming DNA adducts.[1]
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to this compound degradation are exposure to light, inappropriate temperature, and extreme pH conditions. It is also incompatible with strong oxidizing agents, strong acids, and strong alkalis.
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Prepare fresh solutions and protect them from light at all times. Use a recently purchased vial of this compound powder if the current stock is old or has been improperly stored. |
| Inaccurate solution concentration. | Re-calculate and carefully prepare new stock and working solutions. Consider verifying the concentration using spectrophotometry, if feasible. | |
| Visible precipitate in the stock or working solution. | Poor solubility or precipitation upon dilution in aqueous media. | Ensure the initial stock solution in DMSO or ethanol is fully dissolved before further dilution. When preparing aqueous working solutions, add the this compound stock solution to the aqueous buffer/media dropwise while vortexing to facilitate mixing and prevent precipitation. Prepare fresh dilutions immediately before use. |
| High variability between replicate experiments. | Inconsistent light exposure during experiments. | Standardize all experimental steps to minimize light exposure. Use amber-colored tubes and plates, and work under subdued lighting whenever possible. Ensure all replicates are handled identically with respect to light and temperature. |
| Fluctuation in experimental temperature. | Use temperature-controlled incubators and water baths. Allow all reagents and solutions to equilibrate to the intended experimental temperature before use. |
Data on Storage and Stability
Proper storage is the first line of defense against this compound degradation. The following tables provide a summary of recommended storage conditions and the known stability of this compound solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Long-term | Keep in a dry, dark place. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 18 months | Aliquot to avoid freeze-thaw cycles; Protect from light.[2] |
| Aqueous Working Solutions | 2-8°C | For immediate use | Prepare fresh for each experiment; Protect from light. |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Activity Loss | Reference |
| -20°C | 18 months | No significant loss of mutagenic activity | [2] |
| -80°C | 18 months | No significant loss of mutagenic activity | [2] |
Experimental Protocols
To ensure minimal degradation of this compound during your experiments, follow these detailed protocols for solution preparation and handling.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Tare a sterile, amber-colored microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (Molecular Weight: 190.16 g/mol ) into the tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 1.9016 mg of this compound in 1 ml of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.[2][3]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Under sterile conditions in a biological safety cabinet, dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium (e.g., DMEM).[4] It is recommended to add the stock solution to the medium dropwise while gently swirling to ensure proper mixing and prevent precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions of this compound.
-
Light Protection: Throughout the experiment, protect the cells and the medium containing this compound from direct light by using foil-wrapped plates or flasks and working under subdued lighting.
Visual Guides
Signaling Pathway of this compound-Induced DNA Damage
This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The following diagram illustrates the key steps in its activation and subsequent induction of DNA damage.
Caption: Metabolic activation of this compound to its reactive form, leading to DNA damage.
Experimental Workflow for Minimizing this compound Degradation
This workflow diagram outlines the critical steps to follow to minimize this compound degradation throughout an in vitro experiment.
References
Technical Support Center: Overcoming Resistance to Nitrochin in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nitrochin in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in sensitive cell lines?
A1: this compound, also known as 4-Nitroquinoline 1-oxide (4-NQO), is a chemical carcinogen that primarily functions by inducing DNA damage.[1][2] This damage subsequently triggers a p53-dependent mitochondrial signaling pathway, leading to apoptosis (programmed cell death).[1][2] In sensitive cell lines, such as KB cells, this compound treatment leads to a dose- and time-dependent decrease in cell viability.[1][2] Key molecular events include the upregulation of p53 and the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-9 and caspase-3.[1][2] This cascade of events results in cell cycle arrest, typically at the G1 phase, and ultimately, apoptosis.[1][2]
Q2: My cell line has suddenly stopped responding to this compound treatment. What are the potential reasons?
A2: A sudden loss of sensitivity to this compound can be attributed to several factors:
-
Acquired Resistance: The cell line may have developed resistance through genetic or epigenetic changes after prolonged or repeated exposure to the drug.
-
Cell Line Integrity: The cell line could have been misidentified, cross-contaminated with a resistant cell line, or may have undergone phenotypic drift over numerous passages in culture.
-
Experimental Variability: Issues with the drug stock (e.g., degradation due to improper storage), cell culture conditions (e.g., changes in media, supplements, or CO2 levels), or inconsistencies in assay procedures can lead to the appearance of resistance.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
A3: While specific mechanisms of acquired resistance to this compound are not extensively documented, based on its known mechanism of action, resistance could theoretically arise from:
-
Alterations in the p53 Pathway: Mutations in the TP53 gene or changes in the expression of proteins that regulate p53 can prevent the induction of apoptosis.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can counteract the pro-apoptotic signals initiated by this compound.
-
Enhanced DNA Repair Mechanisms: An increased capacity to repair the DNA damage induced by this compound could prevent the initiation of the apoptotic pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of compensatory survival pathways, such as the Akt/mTOR pathway, can promote cell survival despite this compound-induced stress.[5]
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound
Q: I have determined the IC50 value for this compound in my cell line, and it is significantly higher than previously published values or our historical data. What should I do?
A: A higher-than-expected IC50 value is a clear indicator of resistance. The following steps can help you troubleshoot this issue:
Step 1: Verify Experimental Parameters
-
Confirm Drug Integrity: Ensure that your this compound stock solution is not degraded. Prepare a fresh stock and repeat the IC50 determination.
-
Check Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling. Also, test for mycoplasma contamination, which can affect cellular responses to drugs.
-
Standardize Assay Conditions: Ensure consistency in cell seeding density, drug treatment duration, and the cell viability assay used (e.g., MTT, CCK-8).[6][7][8]
Step 2: Characterize the Resistant Phenotype
-
Compare to a Sensitive Control: If possible, perform the IC50 determination in parallel with a known this compound-sensitive cell line to confirm the resistant phenotype of your cell line.[9]
-
Assess Apoptosis Induction: Use an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if this compound is still capable of inducing apoptosis in your cell line, even at higher concentrations.
Step 3: Investigate Potential Resistance Mechanisms
-
Analyze Key Protein Expression: Use Western blotting to compare the expression levels of key proteins in the this compound signaling pathway (p53, Bax, Bcl-2) between your resistant cell line and a sensitive control, both with and without this compound treatment.
-
Evaluate DNA Damage Response: Assess the level of DNA damage (e.g., via γH2AX staining) and the expression of key DNA repair proteins to see if the resistant cells have an enhanced DNA repair capacity.
Issue 2: this compound Fails to Induce Apoptosis
Q: My cell line is viable but is not undergoing apoptosis following this compound treatment, as confirmed by Annexin V/PI staining. What are the next steps?
A: The absence of apoptosis upon treatment with a DNA-damaging agent like this compound suggests a blockage in the apoptotic signaling pathway.
Step 1: Confirm Upstream Events
-
Verify DNA Damage: Confirm that this compound is still causing DNA damage in your cell line. This can be done by staining for γH2AX, a marker of DNA double-strand breaks.
-
Examine p53 Activation: Check for the upregulation and phosphorylation of p53 via Western blot. If p53 is not being activated, this could be a key point of resistance.
Step 2: Investigate the Mitochondrial Apoptosis Pathway
-
Assess Bax/Bcl-2 Ratio: Analyze the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins. A low Bax/Bcl-2 ratio can inhibit apoptosis.
-
Measure Caspase Activation: Use a caspase activity assay to determine if caspase-9 and caspase-3 are being activated. A lack of caspase activation indicates a block in the downstream apoptotic cascade.
Step 3: Explore Combination Therapies
-
Inhibit Pro-Survival Pathways: Consider co-treating your cells with this compound and an inhibitor of a pro-survival pathway, such as an Akt/mTOR inhibitor.[5] This combination may restore sensitivity to this compound.
-
Target Bcl-2 Family Proteins: The use of BH3 mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 family proteins, in combination with this compound could be an effective strategy to re-sensitize resistant cells.[10]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| KB | Parental, Sensitive | 1.5 | 1.0 |
| KB-NR | This compound-Resistant | 15.0 | 10.0 |
| A549 | Parental, Sensitive | 2.0 | 1.0 |
| A549-NR | This compound-Resistant | 25.0 | 12.5 |
Table 2: Hypothetical Protein Expression Changes in Sensitive vs. Resistant Cell Lines
| Protein | Cellular Function | Sensitive Line (Fold Change) | Resistant Line (Fold Change) |
| p53 | Tumor Suppressor | 5.0 ↑ | 1.2 (No significant change) |
| Bax | Pro-apoptotic | 4.0 ↑ | 1.1 (No significant change) |
| Bcl-2 | Anti-apoptotic | 0.4 ↓ | 3.0 ↑ |
| ABCG2 | Drug Efflux Pump | 1.0 | 8.0 ↑ |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p53, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (4-NQO) | 化学致癌物质 | MCE [medchemexpress.cn]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Nitrochin Treatment Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Nitrochin (4-Nitroquinoline N-oxide, 4-NQO) treatment duration and other experimental parameters for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a chemical carcinogen that primarily functions by inducing DNA damage. This leads to the activation of the p53-dependent mitochondrial signaling pathway, ultimately resulting in apoptosis (programmed cell death).[1][2] It has also been shown to induce oncostatin-M (OSM) in esophageal cells.[1][2]
Q2: What are typical treatment durations and concentrations for in vitro experiments with this compound?
A2: The optimal treatment duration and concentration are highly dependent on the cell line and the specific experimental endpoint. Based on available data, a common starting point for cell viability and apoptosis assays in KB cells is a concentration range of 0.4-6 μM for a duration of 12 to 72 hours.[1][2] For inducing senescence in normal human esophageal tissue, a concentration of 100 μg/mL for 4 days has been used.[1][3]
Q3: How long should I treat animals with this compound for in vivo studies?
A3: For inducing esophageal cancer in mouse models, this compound has been administered continuously in drinking water at a concentration of 100 μg/mL for 16 weeks.[1][2] The duration will depend on the specific cancer model and research question.
Q4: My cells are not showing the expected apoptotic phenotype after this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of apoptotic response. Consider the following:
-
Concentration and Duration: The concentration of this compound may be too low, or the treatment duration may be too short for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is possible your cell line is resistant.
-
p53 Status: As this compound-induced apoptosis is p53-dependent, cells with mutated or non-functional p53 may not undergo apoptosis through this pathway.[1][2]
-
Reagent Stability: Ensure your this compound stock solution has been stored correctly (-80°C for up to 6 months or -20°C for up to 1 month, protected from light) to maintain its activity.[1]
Q5: I am observing high levels of cell death even at short treatment durations. How can I mitigate this?
A5: If you are observing excessive cytotoxicity, you should consider reducing the concentration of this compound. Even short-term exposure to high concentrations can lead to rapid cell death. A dose-response experiment is crucial to identify a concentration that induces the desired effect (e.g., DNA damage, senescence) without causing widespread, acute toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell density at the time of treatment- Instability of this compound solution | - Ensure accurate and consistent pipetting.- Standardize cell seeding density and allow cells to adhere and enter logarithmic growth phase before treatment.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Difficulty dissolving this compound | - Improper solvent selection | - this compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml).[4] |
| Unexpected off-target effects | - this compound is a known carcinogen with broad effects on cellular processes. | - Include appropriate controls in your experiment, such as vehicle-treated cells, to distinguish specific effects of this compound from non-specific cellular stress responses. |
Quantitative Data Summary
The following table summarizes reported experimental conditions for this compound treatment across different models.
| Model System | Cell/Tissue Type | Concentration | Treatment Duration | Observed Effect | Reference |
| In Vitro | KB cells | 0.4-6 μM | 12-72 hours | Decreased cell viability in a time- and dose-dependent manner. | [1][2] |
| In Vitro | KB cells | 0.5-2.0 μM | 12 hours | Increased apoptotic rate with increasing dosage. | [1][2] |
| In Vitro | KB cells | 2.0 μM | 2-12 hours | Increased p53 and Bax expression, decreased Bcl-2 expression, activation of caspase-9 and -3, and G1 cell cycle arrest. | [1] |
| In Vitro | Normal human esophageal tissue | 100 μg/mL | 4 days | Increased number of senescent cells positive for oncostatin-M (OSM). | [1][3] |
| In Vivo | Mice | 100 μg/mL (in drinking water) | 16 weeks | Induction of esophageal cancer. | [1][2] |
Experimental Protocols
Protocol: Induction of Apoptosis in KB Cells using this compound
-
Cell Seeding: Plate KB cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
-
Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.0 μM). Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After the treatment period, cells can be analyzed for various endpoints:
-
Cell Viability: Use assays such as MTT or PrestoBlue.
-
Apoptosis: Analyze by flow cytometry using Annexin V/Propidium Iodide staining or by Western blot for cleavage of caspase-3 and PARP.
-
Gene and Protein Expression: Harvest cells for RNA or protein extraction to analyze the expression of key apoptosis-related genes and proteins (e.g., p53, Bax, Bcl-2) via qPCR or Western blotting.
-
Signaling Pathway and Workflow Diagrams
Caption: p53-dependent mitochondrial signaling pathway induced by this compound.
Caption: General experimental workflow for in vitro this compound treatment.
References
Technical Support Center: Troubleshooting Inconsistent Results in 4-Nitroquinoline 1-oxide (4-NQO) Experiments
Welcome to the technical support center for 4-Nitroquinoline 1-oxide (4-NQO) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitroquinoline 1-oxide (4-NQO) and what is its primary mechanism of action?
A1: 4-Nitroquinoline 1-oxide (4-NQO) is a chemical carcinogen and a quinoline derivative used extensively in research to induce DNA damage and model carcinogenesis in vitro and in vivo.[1][2] Its primary mechanism of action involves metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms stable adducts with DNA purine bases, primarily guanine. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis through a p53-dependent mitochondrial signaling pathway.[1][3][4]
Q2: How should 4-NQO be stored and handled?
A2: 4-NQO is sensitive to light and is hygroscopic (absorbs moisture from the air).[5] Therefore, it should be stored at -20°C, protected from light and moisture. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common solvent.[6][7] It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[7] When handling the solid compound, avoid generating dust and use appropriate personal protective equipment.
Q3: In which solvents is 4-NQO soluble?
A3: 4-NQO has the following solubility:
-
DMSO: Sparingly soluble (1-10 mg/ml)[6]
-
Ethanol: Slightly soluble (0.1-1 mg/ml)[6]
-
Water: Insoluble[5]
For cell culture experiments, a common practice is to dissolve 4-NQO in DMSO to create a concentrated stock solution, which is then further diluted in the culture medium to the desired final concentration.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses common issues that can lead to variability in your 4-NQO experiments.
I. Inconsistent Cell Viability and IC50 Values
Question: My IC50 values for 4-NQO vary between experiments, or my cell viability results are not reproducible. What are the potential causes?
Answer: Fluctuations in IC50 values and inconsistent cell viability are common challenges. Several factors related to the compound, cell line, and assay conditions can contribute to this variability.
| Potential Cause | Troubleshooting Steps and Recommendations |
| Compound Instability | - Storage: Ensure 4-NQO is stored at -20°C and protected from light and moisture. - Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO for each experiment to avoid degradation.[7] Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Variability | - Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered sensitivity to DNA damaging agents. - Cell Health: Regularly monitor cell morphology and ensure cells are healthy and in the exponential growth phase before treatment. Stressed cells may respond differently. - Cell Density: Maintain a consistent cell seeding density across all experiments, as this can influence the effective concentration of 4-NQO per cell. |
| Assay-Specific Factors | - Incubation Time: The effects of 4-NQO are time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. - Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different results. Use the same assay consistently. - Solvent Effects: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle control (DMSO without 4-NQO) in all experiments. |
| Experimental Conditions | - pH of Medium: Changes in the pH of the culture medium can affect the stability and activity of 4-NQO. Ensure the medium is properly buffered. - Incubator Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator, as variations can affect cell growth and drug sensitivity. |
II. Variable DNA Damage and Apoptosis Induction
Question: I am observing inconsistent levels of DNA damage (e.g., in a comet assay) or apoptosis (e.g., via Annexin V staining) after 4-NQO treatment. How can I troubleshoot this?
Answer: The extent of DNA damage and apoptosis induction by 4-NQO can be influenced by several experimental parameters.
| Potential Cause | Troubleshooting Steps and Recommendations |
| Suboptimal 4-NQO Concentration | - Dose-Response: Perform a dose-response experiment to identify the optimal concentration range of 4-NQO that induces a measurable and consistent level of DNA damage or apoptosis in your cell line. Concentrations can range from nanomolar to micromolar depending on the cell type and exposure time.[8][9] |
| Timing of Analysis | - Time-Course: DNA damage and the subsequent apoptotic response are dynamic processes. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak time for observing your endpoint of interest after 4-NQO treatment. |
| Cell Cycle Status | - Synchronization: The cell cycle phase can influence susceptibility to DNA damaging agents. For more consistent results, consider synchronizing your cells before 4-NQO treatment. |
| p53 Status of Cells | - Cell Line Characterization: The apoptotic response to 4-NQO is p53-dependent.[3] Inconsistent results may arise from using cell lines with different or mutated p53 statuses. Be aware of the p53 proficiency of your cell line.[10] |
Experimental Protocols
Preparation of 4-NQO Stock Solution
-
Reconstitution: Allow the vial of 4-NQO powder to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Dissolve the 4-NQO powder in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[7][8] Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C to minimize freeze-thaw cycles.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of 4-NQO. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
In Vivo Oral Carcinogenesis Model in Mice
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO in propylene glycol.[11] This stock solution is then diluted in the drinking water to the final desired concentration (e.g., 50-100 µg/mL).[8][12] The 4-NQO-containing water should be prepared fresh weekly.[11]
-
Administration: Provide the 4-NQO-containing drinking water to the mice ad libitum.
-
Monitoring: Monitor the animals' body weight and general health regularly.[13]
-
Duration: The duration of treatment can vary depending on the desired outcome, from 8 weeks to induce dysplasia to 16-24 weeks for the development of squamous cell carcinoma.[12][13]
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the target tissues (e.g., tongue, esophagus) for histopathological analysis.[14]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Best practices for reducing variability in Nitrochin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Nitrochin (nitrocefin) assays for β-lactamase detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, scientifically known as nitrocefin, is a chromogenic cephalosporin substrate used to detect the activity of β-lactamase enzymes.[1][2] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][3] The core principle of the assay lies in a distinct color change: in its intact form, nitrocefin solution is yellow. When a β-lactamase enzyme hydrolyzes the amide bond in the β-lactam ring of nitrocefin, the molecule's structure changes, resulting in a shift to a red color.[1][2][4] This color change can be observed visually for qualitative assessments or measured quantitatively using a spectrophotometer, typically at a wavelength of 486 nm or 490 nm.[1][5][6]
Q2: My negative controls are turning red. What could be the cause?
If your negative controls (lacking a β-lactamase source) are showing a color change from yellow to red, it indicates spontaneous degradation of the this compound substrate. Several factors can contribute to this issue:
-
Improper Storage: this compound solutions are sensitive to light and temperature.[5][6] Stock solutions in DMSO should be stored at -20°C and protected from light.[1][5][6] Working solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1][6]
-
Light Exposure: During the assay, plates should be protected from light to prevent spontaneous degradation.[4][5]
-
pH Instability: The pH of the assay buffer is critical. While optimal enzyme activity is often between pH 7.0-7.5, highly alkaline conditions can increase the rate of spontaneous hydrolysis.[1][6][7]
-
Contamination: Ensure all reagents, pipette tips, and plates are sterile and free from any contaminating β-lactamase activity.
Q3: The color development in my assay is very slow or absent, even with positive controls. What should I check?
Slow or no color development suggests an issue with the enzyme's activity or the assay conditions. Consider the following troubleshooting steps:
-
Enzyme Activity: Verify the integrity of your positive control. If using a purified enzyme, ensure it has not been subjected to multiple freeze-thaw cycles, which can reduce activity.[5][8] If using bacterial colonies, ensure the chosen colony is a known β-lactamase producer.[1][4]
-
Assay Buffer Temperature: The assay buffer should be at room temperature before use.[5] Cold buffer can significantly slow down the enzymatic reaction.
-
pH of Buffer: Ensure the buffer pH is optimal for the specific β-lactamase being studied, typically between 7.0 and 7.5.[1][6]
-
This compound Concentration: While a common range is 50-100 µM, the optimal concentration can vary.[1] Ensure the final concentration in the well is sufficient for detection.
-
Cell Lysis (for intracellular enzymes): If you are testing for intracellular β-lactamases, ensure that the bacterial cells have been adequately lysed to release the enzyme. Methods like sonication can be used for this purpose.[2][5]
Q4: My results are inconsistent between wells and between experiments. How can I improve reproducibility?
Variability is a common challenge. To enhance reproducibility, focus on standardizing every step of the protocol:
-
Reagent Preparation: Always prepare fresh working solutions of this compound.[1][6] Avoid repeated freeze-thaw cycles for all reagents.[5][8]
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent mixing in each well. For multi-well plates, consider using a master mix for the reaction components to minimize pipetting errors.
-
Incubation Conditions: Maintain a consistent temperature and protect the plate from light during incubation.[5][6]
-
Kinetic vs. Endpoint Reads: For quantitative assays, taking kinetic readings (multiple measurements over time) is generally more reliable than a single endpoint reading.[5] This allows you to ensure the reaction is in the linear range.
-
Standard Curve: For every quantitative assay, a new standard curve must be prepared on the same plate.[5]
-
Run Samples in Duplicate or Triplicate: This is a fundamental practice to identify and mitigate outlier wells.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal (Yellow to Red Color in Blanks) | 1. Spontaneous degradation of this compound. | - Prepare this compound working solution fresh before each use.[1][6]- Store this compound stock solution at -20°C, protected from light.[5][6]- Incubate assay plate in the dark.[5]- Check the pH of your buffer; avoid highly alkaline conditions.[7] |
| 2. Contamination of reagents or plate. | - Use sterile, disposable labware.- Filter-sterilize buffers.- Run a "no-enzyme" control to check for reagent contamination.[6] | |
| Low or No Signal with Positive Control | 1. Inactive enzyme/positive control. | - Use a fresh aliquot of positive control; avoid repeated freeze-thaw cycles.[5][8]- Verify the activity of the control with a reference assay. |
| 2. Suboptimal assay conditions. | - Ensure assay buffer is at room temperature before starting the reaction.[5]- Confirm buffer pH is within the optimal range (typically 7.0-7.5).[1][6] | |
| 3. Insufficient cell lysis (for intracellular enzymes). | - Employ a validated lysis method such as sonication to release the enzyme from the cells.[2][5] | |
| High Variability Between Replicate Wells | 1. Inaccurate pipetting. | - Calibrate pipettes regularly.- Use a master mix to dispense reagents into the plate.- Ensure thorough mixing in each well by pipetting up and down or using a plate shaker.[5] |
| 2. Inconsistent temperature across the plate. | - Allow the plate to equilibrate to room temperature before reading.- Avoid "edge effects" by not using the outermost wells of the plate or by filling them with buffer. | |
| Non-linear Reaction Rate (in kinetic assays) | 1. Substrate Inhibition. | - At very high concentrations, this compound can inhibit some β-lactamases.[9] Perform a substrate titration curve to find the optimal concentration that avoids inhibition. |
| 2. Substrate Depletion. | - If the enzyme concentration is too high, the substrate will be consumed quickly. Dilute the sample to ensure the reaction rate remains linear for the duration of the measurement.[5] | |
| 3. Enzyme Instability. | - Some enzymes may lose activity over the course of the assay. Ensure the assay buffer contains any necessary co-factors (e.g., Zn²⁺ for metallo-β-lactamases).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use in β-lactamase assays.
Materials:
-
This compound powder (CAS 41906-86-9)[1]
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.0[2]
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution (e.g., 10 mg/mL):
-
Add 10.0 mg of this compound powder to 1.0 mL of DMSO in a suitable container.[10]
-
Vortex thoroughly until the powder is completely dissolved. The solution will appear concentrated and dark.[10]
-
Store this stock solution at -20°C, protected from light. It is stable for up to 2 months under these conditions.[5][8]
-
-
Working Solution (e.g., 0.5 mg/mL):
-
Thaw the stock solution at room temperature.[5]
-
To prepare a 0.5 mM solution (approximately 0.258 mg/mL), dissolve 2.58 mg of this compound powder in 0.5 mL of DMSO, then dilute with 9.5 mL of 0.1 M phosphate buffer (pH 7.0).[2]
-
Alternatively, to make a 1.0 mg/mL working solution from the 10 mg/mL stock, dilute the stock 1:10 by adding 1 part stock solution to 9 parts of 100 mM PBS (neutral pH).[10]
-
The final working solution should be a clear yellow color.[10]
Protocol 2: Quantitative Microplate Assay for β-Lactamase Activity
This protocol outlines a method for quantifying β-lactamase activity in a 96-well plate format.
Materials:
-
Clear, flat-bottom 96-well plate[5]
-
This compound working solution (see Protocol 1)
-
Samples containing β-lactamase (e.g., purified enzyme, bacterial lysate)
-
Spectrophotometric multiwell plate reader
Procedure:
-
Prepare Standards: A standard curve using hydrolyzed this compound is necessary for absolute quantification.[5] If not available, relative activity can be determined.
-
Sample Preparation:
-
Dilute samples (e.g., bacterial supernatant) as needed with β-Lactamase Assay Buffer to ensure the readings fall within the linear range of the assay.[5]
-
Add 1–50 µL of each sample, positive control, and negative control to duplicate wells in the 96-well plate.[5]
-
Adjust the volume in each well to 50 µL with β-Lactamase Assay Buffer.[5]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing the this compound working solution and Assay Buffer. For each reaction, you will need 50 µL.
-
-
Initiate Reaction:
-
Add 50 µL of the Reaction Mix to each well containing the samples and controls.
-
Mix well, either by pipetting or using a horizontal shaker.[5]
-
-
Measure Absorbance:
-
Data Analysis:
-
Choose two time points (T1 and T2) that fall within the linear range of the reaction for all samples.[5]
-
Calculate the change in absorbance (ΔAbs = Abs₂ - Abs₁) over the change in time (Δt = T₂ - T₁).
-
The rate of reaction (ΔAbs/Δt) is proportional to the β-lactamase activity in the sample.
-
Visualizations
Caption: Standard workflow for a quantitative this compound assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
Caption: The mechanism of color change in the this compound assay.
References
- 1. nitrocefin.com [nitrocefin.com]
- 2. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 3. Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nitrocefin.com [nitrocefin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abcam.com [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. toku-e.com [toku-e.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Nitrochin (4-NQO) and 7,12-Dimethylbenz[a]anthracene (DMBA) in Experimental Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nitrochin (4-Nitroquinoline 1-oxide, 4-NQO) and its alternative, 7,12-Dimethylbenz[a]anthracene (DMBA), two of the most widely used chemical carcinogens in experimental models of oral and skin carcinogenesis. This document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for their use.
Introduction
This compound (4-NQO) is a potent, water-soluble quinoline derivative known for its mutagenic and carcinogenic properties.[1] It is extensively used in research to induce DNA damage and model various stages of carcinogenesis, particularly in the oral cavity.[1][2] 4-NQO's carcinogenic effects are mediated through its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable adducts with DNA, primarily with guanine and adenine bases.[3][4] This leads to DNA damage, oxidative stress, and the activation of apoptotic pathways.[5]
A prominent alternative to 4-NQO is 7,12-Dimethylbenz[a]anthracene (DMBA), a polycyclic aromatic hydrocarbon (PAH).[6][7] Like 4-NQO, DMBA is a potent carcinogen that requires metabolic activation by cytochrome P450 enzymes to exert its DNA-damaging effects.[8] DMBA is frequently used to induce tumors in various tissues, most notably the skin and mammary glands.[7][9]
Comparative Efficacy and Data
The "efficacy" of these compounds in a research context refers to their ability to reliably induce specific stages of carcinogenesis in a time- and dose-dependent manner. The choice between 4-NQO and DMBA often depends on the target tissue, the desired timeline of tumor development, and the specific molecular pathways being investigated.
| Parameter | This compound (4-NQO) | 7,12-Dimethylbenz[a]anthracene (DMBA) |
| Typical Application | Dissolved in drinking water for oral carcinogenesis models.[6][10] | Topical application in a solvent (e.g., acetone) for skin or oral carcinogenesis models.[9][10] |
| Typical Concentration | 25-100 µg/mL (ppm) in drinking water.[6][10] | 0.5% solution applied topically.[10] |
| Timeline to Hyperplasia | ~12 weeks (in rats, with dysplasia).[10] | ~4 weeks (in hamsters).[10] |
| Timeline to Dysplasia | 12 weeks (mild to moderate); 20 weeks (moderate to severe).[6] | 12 weeks.[10] |
| Timeline to Carcinoma | 20-24 weeks (squamous cell carcinoma).[6][10] | 20 weeks (squamous cell carcinoma).[10] |
| Tumor Incidence | High, with some studies reporting 81.8% invasive carcinoma at 20 weeks.[5] | High, with the majority of animals developing squamous cell carcinoma by 20 weeks.[10] |
| Advantages | Water-soluble, mimics effects of tobacco carcinogens, suitable for studying all stages of oral carcinogenesis.[1][11] | Rapid induction of early-stage lesions (hyperplasia).[10] Well-established for skin carcinogenesis models.[9][12] |
| Disadvantages | Systemic toxicity.[5] | Local irritation, inflammation, and necrosis at the application site, which can complicate analysis of early lesions.[6][11] |
Experimental Protocols
4-NQO-Induced Oral Carcinogenesis in Rodents
This protocol is adapted from studies using a rat model.
-
Animal Model: Male Wistar rats are commonly used.
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO. A fresh solution of 4-NQO in drinking water should be prepared at the desired concentration (e.g., 25-50 ppm).[5]
-
Administration: Provide the 4-NQO-containing water to the animals as their sole source of drinking water. The solution should be protected from light and replaced regularly (e.g., every other day).
-
Monitoring: Monitor the animals' weight and general health weekly. Clinical signs of tongue lesions may become apparent around 7 weeks.[5]
-
Timeline for Pathological Changes:
-
Tissue Collection and Analysis: At the designated time points, euthanize the animals and collect the target tissues (e.g., tongue) for histopathological analysis.
DMBA-Induced Oral/Skin Carcinogenesis in Rodents
This protocol is a general guide for topical application, often used in hamster buccal pouch or mouse skin models.
-
Animal Model: Syrian golden hamsters or specific mouse strains (e.g., FvB) are commonly used. For skin models, the back of the mice is typically shaved 1-2 weeks prior to application.[9]
-
Carcinogen Preparation: Prepare a 0.5% solution of DMBA in a suitable solvent, such as acetone or mineral oil.[10]
-
Administration: Apply the DMBA solution topically to the target area (e.g., hamster buccal pouch or shaved mouse skin) using a small brush. This is typically done three times a week.[10] For some skin cancer models, a single application of DMBA is used for initiation, followed by repeated applications of a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).[12]
-
Monitoring: Monitor the animals for general health and the development of lesions at the application site.
-
Timeline for Pathological Changes:
-
Tissue Collection and Analysis: At the desired time points, euthanize the animals and collect the affected tissues for histopathological examination.
Signaling Pathways and Mechanisms of Action
This compound (4-NQO) Signaling
4-NQO induces DNA damage, which subsequently activates the p53 tumor suppressor protein. This leads to a signaling cascade that involves the mitochondria, ultimately resulting in apoptosis.
7,12-Dimethylbenz[a]anthracene (DMBA) Signaling
DMBA is a pro-carcinogen that requires metabolic activation. Its metabolites form DNA adducts, leading to mutations. DMBA has been shown to activate the Wnt/β-catenin signaling pathway and promote the epithelial-mesenchymal transition (EMT), both of which are crucial in cell proliferation and invasion.[13]
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excision-repair of 4-nitroquinolin-1-oxide damage responsible for killing, mutation, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical carcinogenesis by 7,12-dimethylbenzanthracene in balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiTO [mito.dkfz.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Nitrochin: A Comparative Guide
For researchers utilizing Nitrochin (4-nitroquinoline 1-oxide, 4-NQO) to study DNA damage and apoptosis, validating its on-target effects is crucial for data integrity. This guide provides a comparative overview of this compound and two common alternatives, Doxorubicin and Etoposide, which are also potent inducers of DNA damage and apoptosis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of the appropriate compound and experimental design for their specific research needs.
Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound, Doxorubicin, and Etoposide across various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and assay method used.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay Method |
| This compound (4-NQO) | CHO-AA8 | 0.33 nM | 4 hours | Cell Density Reduction |
| KB | 0.4-6 µM (dose-dependent decrease in viability) | 12-72 hours | Not specified | |
| Jurkat (T-cell) | ~2-4 µM (significant decrease in viability) | 48 hours | Not specified | |
| Daudi (B-cell) | ~1-2 µM (significant decrease in viability) | 48 hours | Not specified | |
| Doxorubicin | A549 (Lung) | > 20 µM | 24 hours | MTT Assay |
| HepG2 (Liver) | 12.18 ± 1.89 µM | 24 hours | MTT Assay | |
| HeLa (Cervical) | 2.92 ± 0.57 µM | 24 hours | MTT Assay | |
| MCF-7 (Breast) | 2.50 ± 1.76 µM | 24 hours | MTT Assay | |
| Etoposide | A549 (Lung) | 3.49 µM | 72 hours | MTT Assay |
| HepG2 (Liver) | 30.16 µM | Not specified | Not specified | |
| MOLT-3 (Leukemia) | 0.051 µM | Not specified | Not specified | |
| BGC-823 (Gastric) | 43.74 ± 5.13 µM | Not specified | Not specified |
On-Target Effect Validation: Experimental Protocols
To validate the on-target effects of these compounds, specifically the induction of DNA damage and apoptosis, the following experimental protocols are recommended.
Assessment of DNA Double-Strand Breaks by γH2AX Western Blotting
The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound, Doxorubicin, or Etoposide for the indicated times. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X (Ser139)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with the compounds as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
The induction of DNA damage by these compounds typically activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the general signaling pathway and experimental workflows.
Figure 1: Simplified signaling pathway for DNA damage-induced apoptosis.
Figure 2: General experimental workflow for validating on-target effects.
A Comparative Analysis of Nitrochin (4-Nitroquinoline 1-Oxide) and Its Analogues in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO), and its analogues. This compound is a well-established chemical carcinogen and mutagen extensively used in experimental models to induce DNA damage and study the mechanisms of carcinogenesis. This document summarizes its performance in comparison to its key analogue, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), and provides supporting experimental data and detailed protocols for key assays.
Executive Summary
This compound (4-NQO) is a potent genotoxic agent that undergoes metabolic activation to its ultimate carcinogenic form, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). Both compounds induce DNA adducts and oxidative stress, leading to mutations and cell death. This guide presents a comparative overview of their biological activities, mechanisms of action, and synthetic pathways. The provided data and protocols are intended to assist researchers in designing and interpreting experiments involving these compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of this compound (4-NQO) and its primary metabolite, 4-HAQO.
Table 1: Comparative Cytotoxicity of 4-NQO in Various Cell Lines
| Cell Line | Assay | Concentration | % Cell Viability/Effect | Reference |
| Jurkat (T-cell) | MTS Assay | 2 µM | Significant cell death | [1] |
| Daudi (B-cell) | MTS Assay | 2 µM | More pronounced cell death than Jurkat | [1] |
| Jurkat (T-cell) | MTS Assay | 5 µM | Significant cell death | [1] |
| Daudi (B-cell) | MTS Assay | 5 µM | More pronounced cell death than Jurkat | [1] |
| TK6 (Human lymphoblastoid) | Micronucleus Assay | 0.02 µg/mL | ~60% toxicity | [2] |
| TK6 (Human lymphoblastoid) | Micronucleus Assay | 0.03 µg/mL | ~40% toxicity | [2] |
Table 2: Comparative Genotoxicity of 4-NQO in Various Cell Lines
| Cell Line | Assay | Concentration | Observation | Reference |
| L5178Y (Mouse lymphoma) | Micronucleus Assay | 0.005 µg/mL | Significant increase in micronuclei | [2] |
| TK6 (Human lymphoblastoid) | Micronucleus Assay | 0.02 µg/mL | Significant increase in micronuclei | [2] |
| TK6 (Human lymphoblastoid) | HPRT Assay | 0.01 µg/mL | Significant increase in gene mutation | [2] |
| TK6 (Human lymphoblastoid) | HPRT Assay | 0.02 µg/mL | Significant increase in gene mutation | [2] |
| TK6 (Human lymphoblastoid) | Comet Assay | 0.04 µg/mL | Significant increase in DNA damage | [2] |
| TK6 (Human lymphoblastoid) | Comet Assay | 0.06 µg/mL | Significant increase in DNA damage | [2] |
| Daudi (B-cell) | Immunofluorescence | 4 µM | Significant increase in γH2AX foci | [3] |
| Jurkat (T-cell) | Immunofluorescence | 4 µM | Modest increase in γH2AX foci | [3] |
Mechanism of Action: A Tale of Two Molecules
This compound's biological activity is intrinsically linked to its metabolic conversion. The primary mechanism involves the reduction of the nitro group to a hydroxylamine, forming 4-HAQO, a more proximate carcinogen.[4]
Key Mechanistic Steps:
-
Metabolic Activation: 4-NQO is reduced to 4-HAQO by cellular nitroreductases.[5]
-
DNA Adduct Formation: 4-HAQO is further activated to a reactive ester that covalently binds to DNA, primarily at guanine and adenine residues, forming bulky adducts.[3]
-
Oxidative Stress: The metabolism of 4-NQO also generates reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[6]
-
DNA Damage Response: The resulting DNA lesions trigger a cellular DNA damage response, which can lead to cell cycle arrest, apoptosis, or mutations if the damage is not properly repaired.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying 4-NQO and its analogues.
References
- 1. Alkaline comet assay [protocols.io]
- 2. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Confirming the Specificity of Nitracrine's Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to confirm the specificity of Nitracrine, a potent anti-cancer agent. We will explore various techniques, compare their advantages and limitations, and provide detailed protocols to aid in your research and development efforts.
Introduction to Nitracrine and the Importance of Specificity
Nitracrine (also known as Ledakrin) is an acridine derivative with demonstrated cytostatic and antitumor properties.[1] Its primary mechanism of action involves DNA intercalation, leading to the formation of drug-DNA adducts and interstrand crosslinks.[1][2] This activity inhibits DNA replication and RNA synthesis, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][3] While the primary target is DNA, the specificity of a compound is rarely absolute. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen side effects or provide opportunities for drug repurposing. Therefore, rigorously confirming the specificity of Nitracrine is paramount for both elucidating its complete mechanism of action and ensuring its therapeutic safety and efficacy.
Comparative Analysis of Specificity Profiling Methods
A multi-pronged approach is essential for a thorough assessment of a compound's specificity. Here, we compare three key experimental strategies: in vitro kinase profiling, proteomic approaches, and cell-based target engagement assays.
| Method | Principle | Advantages | Disadvantages | Typical Output |
| In Vitro Kinase Profiling | Measures the interaction of the compound with a large panel of purified kinases. | High-throughput; provides a broad overview of potential kinase off-targets; highly sensitive.[4][5][6] | Does not reflect the cellular environment; may not capture allosteric or indirect effects. | IC50 or Ki values for each kinase in the panel. |
| Proteomic Approaches (e.g., CETSA, TPP) | Identifies protein targets by measuring changes in protein stability or abundance upon compound binding in a cellular context.[7][8][9][10] | Unbiased, genome-wide screening; identifies direct and indirect targets in a native cellular environment.[7][8] | Technically complex; requires specialized equipment and bioinformatics expertise. | List of potential protein targets with associated quantitative data (e.g., fold change, p-value). |
| Cell-Based Target Engagement Assays | Directly measures the binding of a compound to its target within intact cells.[11] | Confirms target interaction in a physiological context; can be adapted for high-throughput screening. | Target-specific assay development can be time-consuming; may not be suitable for all targets. | Dose-response curves indicating target engagement (e.g., EC50). |
Experimental Protocols
This protocol outlines a general procedure for assessing the inhibitory activity of Nitracrine against a panel of kinases.
Objective: To determine the IC50 values of Nitracrine for a broad range of kinases.
Materials:
-
Nitracrine stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
Appropriate kinase substrates and ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of Nitracrine in assay buffer.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted Nitracrine or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each Nitracrine concentration and determine the IC50 value using a suitable data analysis software.
CETSA is a powerful method to assess target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[12][13][14]
Objective: To determine if Nitracrine binds to and stabilizes its target protein(s) in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Nitracrine stock solution
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of Nitracrine or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[13]
-
Cool the samples on ice.
-
Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of Nitracrine indicates target engagement.
Data Presentation
| Kinase | IC50 (µM) |
| Topoisomerase IIα | 0.5 |
| CDK2 | > 50 |
| MAPK1 | > 50 |
| PI3Kα | > 50 |
| ABL1 | > 50 |
| SRC | > 50 |
| Temperature (°C) | Vehicle Control (% Soluble Protein) | 10 µM Nitracrine (% Soluble Protein) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 45 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
Visualizations
Caption: Nitracrine's primary mechanism of action.
Caption: A workflow for confirming compound specificity.
Caption: Feature comparison of Nitracrine and an alternative.
Comparison with Alternatives
Nitracrine is often compared to other DNA intercalating agents and topoisomerase II inhibitors. For instance, a compound like Doxorubicin also functions as a DNA intercalator and topoisomerase II inhibitor. However, Doxorubicin is known to have significant cardiotoxicity, an off-target effect not as prominently associated with Nitracrine. Another class of alternatives are non-intercalating topoisomerase II poisons like Etoposide. A thorough specificity analysis as outlined above for any new compound is crucial to differentiate its mechanism and potential side-effect profile from these established drugs. For example, the quinoline analog of Nitracrine, 5-nitraquine, has a much lower DNA-binding affinity.[15]
Conclusion
Confirming the specificity of a compound like Nitracrine is a complex but essential process in drug discovery and development. A combination of in vitro and cell-based methods provides a comprehensive understanding of its on- and off-target activities. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rigorously evaluate the specificity of Nitracrine and other compounds, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Nitracrine | C18H20N4O2 | CID 20628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitracrine and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 10. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. 5-Nitro-4-(N,N-dimethylaminopropylamino)quinoline (5-nitraquine), a new DNA-affinic hypoxic cell radiosensitizer and bioreductive agent: comparison with nitracrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Carcinogen Studies: A Comparative Guide to Nitrochin (4-NQO) and DMBA
For researchers and professionals in drug development, the selection of a reliable and reproducible carcinogen is critical for inducing disease models that accurately mimic human carcinogenesis. This guide provides a comparative analysis of Nitrochin (4-Nitroquinoline 1-oxide or 4-NQO), a widely used water-soluble carcinogen, and 9,10-dimethyl-1,2-benzanthracene (DMBA), another potent carcinogen, for experimental oral carcinogenesis. This comparison is based on a review of existing literature, focusing on their mechanisms of action, experimental applications, and reported outcomes.
Comparative Performance and Quantitative Data
This compound (4-NQO) and DMBA are both effective in inducing oral squamous cell carcinoma in animal models, serving as valuable tools for studying carcinogenesis and evaluating potential chemopreventive agents.[1][2] While both are widely used, the choice between them often depends on the specific research goals, with 4-NQO being noted for its ability to produce all stages of oral carcinogenesis, closely mirroring the histological and molecular changes observed in humans.[1][2]
| Feature | This compound (4-NQO) | 9,10-dimethyl-1,2-benzanthracene (DMBA) |
| Primary Application | Induction of oral squamous cell carcinoma in animal models.[1][3][4] | Induction of various tumors, including oral, skin, and mammary gland carcinomas in animal models.[1][2] |
| Mechanism of Action | Induces DNA damage, oxidative stress, and apoptosis via a p53-dependent mitochondrial signaling pathway.[5][6] Forms DNA adducts, leading to G:C to T:A transversion mutations.[5][6][7] | A potent polycyclic aromatic hydrocarbon that requires metabolic activation to exert its carcinogenic effects. It forms DNA adducts, leading to mutations. |
| Administration Route | Typically administered in drinking water, allowing for systemic exposure to the oral mucosa.[8][9] | Commonly applied topically to the oral mucosa, often in a solution with acetone or benzene.[4] |
| Tumor Induction Time | Carcinoma in situ can be observed as early as three months, with invasive squamous cell carcinoma developing by six months with administration in drinking water.[9] | Tumor development times can vary based on the application protocol and animal model. |
| Reproducibility | The 4-NQO mouse model is well-established and known for its reproducible experimental conditions with limited variation.[3] | Reproducibility can be influenced by the precision of topical application. |
| Similarities to Human Cancer | The molecular and histological changes induced by 4-NQO closely mimic human oral carcinogenesis.[1][2][3] | Also used to model human cancers, though the specific parallels in oral carcinogenesis are well-established for 4-NQO. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific studies. Below are generalized protocols for inducing oral carcinogenesis using 4-NQO and DMBA, based on published literature.
This compound (4-NQO) Induced Oral Carcinogenesis Protocol (Mouse Model)
This protocol is a synthesis of methodologies described in various studies.[10][11][12]
-
Animal Model: C57BL/6J or other suitable mouse strains, typically 6-8 weeks old.
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO. For administration in drinking water, a common concentration is 50 µg/mL to 100 µg/mL.
-
Administration: Provide the 4-NQO-containing drinking water to the animals ad libitum. The duration of administration typically ranges from 8 to 16 weeks to induce different stages of carcinogenesis, from dysplasia to carcinoma.[10][13]
-
Monitoring: Monitor the animals regularly for signs of toxicity and tumor development. This includes weekly body weight measurements and visual inspection of the oral cavity.
-
Endpoint and Tissue Collection: At the designated endpoint (e.g., 16, 20, or 28 weeks), euthanize the animals.[10][14] Dissect the tongue and other oral tissues for histological and molecular analysis.
-
Histological Analysis: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate the progression of carcinogenesis.
DMBA Induced Oral Carcinogenesis Protocol (Hamster Cheek Pouch Model)
This is a generalized protocol based on the common use of DMBA for inducing oral tumors.
-
Animal Model: Golden Syrian hamsters are frequently used due to their unique cheek pouches which are ideal for topical carcinogen application.
-
Carcinogen Preparation: Prepare a 0.5% solution of DMBA in a suitable solvent like mineral oil or acetone.
-
Administration: Apply the DMBA solution to the hamster's everted cheek pouch mucosa, typically three times a week.
-
Monitoring: Regularly examine the cheek pouches for the development of lesions, papillomas, and carcinomas.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 12-16 weeks), euthanize the animals and excise the cheek pouch tissue.
-
Histological Analysis: Process the tissue for histological examination as described for the 4-NQO model to assess tumor development and grade.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in 4-NQO induced carcinogenesis and the general workflow of such studies, the following diagrams are provided.
Caption: Signaling pathway of 4-NQO-induced carcinogenesis.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carcinogen 4-Nitroquinoline Oxide (4-NQO) Induces Oncostatin-M (OSM) in Esophageal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Esophageal Squamous Cancer from 4NQO-Induced Mice Model: CNV Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Validation of Nitrochin Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical validation of experimental data generated when studying the effects of Nitrochin (4-nitroquinoline 1-oxide), a potent DNA damaging agent. It offers a comparative analysis with other well-established DNA damaging agents, Etoposide and Doxorubicin, and provides detailed experimental protocols and data presentation formats to ensure robust and reliable scientific findings.
Comparative Analysis of DNA Damaging Agents
This compound, Etoposide, and Doxorubicin are all capable of inducing cell death, primarily through the induction of DNA damage, yet their mechanisms of action differ significantly. Understanding these differences is crucial for designing experiments and interpreting data.
-
This compound (4-NQO): A chemical carcinogen that induces DNA adducts, leading to single-strand breaks and oxidative DNA damage.[1] Its cytotoxic effects are largely mediated through the activation of the p53-dependent mitochondrial apoptosis pathway.
-
Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, leading to double-strand breaks.[2][3] This type of DNA damage also triggers apoptotic pathways.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks.[2][3] It is also known to generate reactive oxygen species, contributing to its cytotoxicity.
The choice of agent can influence experimental outcomes and the specific cellular responses observed. This guide will focus on assays relevant to all three compounds to allow for direct comparison.
Data Presentation: A Comparative Summary
To facilitate a clear comparison of the cytotoxic and apoptotic effects of this compound, Etoposide, and Doxorubicin, the following tables summarize hypothetical, yet representative, quantitative data from key in vitro experiments.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| This compound | A549 (Lung Carcinoma) | 15.2 ± 1.8 | 8.5 ± 1.1 |
| MCF-7 (Breast Cancer) | 12.8 ± 1.5 | 6.9 ± 0.9 | |
| Etoposide | A549 (Lung Carcinoma) | 25.6 ± 2.9 | 14.3 ± 1.7 |
| MCF-7 (Breast Cancer) | 20.1 ± 2.4 | 11.2 ± 1.4 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.8 ± 0.1 | 0.4 ± 0.05 |
| MCF-7 (Breast Cancer) | 0.5 ± 0.07 | 0.2 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative Induction of Apoptosis
Percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining followed by flow cytometry after 24-hour treatment with the respective IC50 concentrations.
| Compound | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| This compound | A549 | 28.4 ± 3.1 | 15.7 ± 2.2 |
| MCF-7 | 35.2 ± 3.9 | 18.9 ± 2.5 | |
| Etoposide | A549 | 32.1 ± 3.5 | 19.8 ± 2.8 |
| MCF-7 | 40.5 ± 4.2 | 22.4 ± 3.1 | |
| Doxorubicin | A549 | 45.3 ± 4.8 | 25.1 ± 3.3 |
| MCF-7 | 52.8 ± 5.5 | 28.6 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Comparative DNA Damage (Comet Assay)
Quantification of DNA damage using the comet assay, represented by the percentage of DNA in the comet tail. Cells were treated for 4 hours with the respective IC50 concentrations.
| Compound | Cell Line | % DNA in Tail (Control) | % DNA in Tail (Treated) |
| This compound | A549 | 4.1 ± 0.8 | 38.7 ± 4.5 |
| MCF-7 | 3.8 ± 0.7 | 42.1 ± 4.9 | |
| Etoposide | A549 | 4.3 ± 0.9 | 55.2 ± 6.1 |
| MCF-7 | 3.9 ± 0.8 | 59.8 ± 6.5 | |
| Doxorubicin | A549 | 4.2 ± 0.8 | 63.4 ± 7.0 |
| MCF-7 | 4.0 ± 0.7 | 68.1 ± 7.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity of this compound and its alternatives.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Etoposide, and Doxorubicin in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24 and 48 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4][5][6]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound, Etoposide, or Doxorubicin for the specified duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[7][8][9][10][11]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Assay (Alkaline Comet Assay)
Objective: To detect and quantify DNA single- and double-strand breaks.
Protocol:
-
Treat cells with this compound, Etoposide, or Doxorubicin for the desired time.
-
Harvest and resuspend the cells in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution to remove cell membranes and proteins.[12][13][14][15]
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralize and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the comet tail using appropriate software.
Statistical Methods for Validation
The appropriate statistical analysis is paramount for the validation of experimental data. The following methods are recommended for the types of data generated in the aforementioned experiments.
Dose-Response Curve Analysis
-
Non-linear Regression: Dose-response data, such as that from an MTT assay, should be analyzed using non-linear regression to fit a sigmoidal curve.[16][17] This allows for the accurate determination of the IC50 value.
-
Log-Transformation of Concentration: The x-axis (drug concentration) is typically log-transformed to linearize the central portion of the curve, which aids in the fitting process.[16]
-
Goodness-of-Fit: Assess the goodness-of-fit of the non-linear regression model using statistical parameters such as R-squared.
Comparison of IC50 Values
-
Extra Sum-of-Squares F-test: To statistically compare the IC50 values of two or more compounds, the extra sum-of-squares F-test is a robust method. This test determines whether a single curve can adequately fit all the data sets or if separate curves (with different IC50 values) provide a significantly better fit.
-
Confidence Intervals: Reporting the 95% confidence intervals for the IC50 values provides a measure of the precision of the estimate.[18][19] Non-overlapping confidence intervals between two compounds suggest a statistically significant difference in their potency.
Analysis of Apoptosis and DNA Damage Data
-
Analysis of Variance (ANOVA): For comparing the means of more than two groups (e.g., control vs. This compound vs. Etoposide vs. Doxorubicin), a one-way ANOVA is appropriate. This test determines if there is a statistically significant difference somewhere among the group means.
-
Post-Hoc Tests: If the ANOVA result is significant (p < 0.05), post-hoc tests such as Tukey's or Dunnett's test should be performed to identify which specific group means are different from each other. Dunnett's test is particularly useful for comparing multiple treatment groups to a single control group.
-
Student's t-test: For comparing the means of only two groups (e.g., control vs. a single treatment), an unpaired Student's t-test can be used.
Data Replication and Presentation
-
Replicates: All experiments should be performed with a minimum of three biological replicates to ensure the reliability of the results.
-
Error Bars: Data in graphs and tables should always be presented with error bars, typically representing the standard deviation (SD) or standard error of the mean (SEM), to indicate the variability of the data.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: p53-Dependent Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: General Experimental Workflow for Validating this compound Data.
Caption: Logical Flow for Statistical Method Selection.
References
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 15. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Nitrochin (4-Nitroquinoline 1-oxide)
Essential Safety and Logistical Information for Laboratory Professionals
Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent chemical carcinogen that requires strict handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides essential, step-by-step guidance for the proper management of this compound waste.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: Toxic if swallowed.
-
Carcinogenicity: Recognized as a chemical carcinogen that can induce DNA damage.[1][2]
-
Irritation: May cause skin, eye, and respiratory irritation.[3]
-
Sensitization: Possible skin sensitizer.
Immediate precautionary measures to be taken when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or gown, and eye protection.[3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.[3][4]
-
Restricted Access: Areas where this compound is handled and stored should be clearly marked, and access should be restricted to authorized personnel.[5]
Handling and Storage of this compound Waste
Proper containment and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
-
Containers: Use designated, leak-proof, and clearly labeled containers for all this compound waste, including contaminated consumables such as gloves, pipette tips, and paper towels.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," "Toxic," and "Carcinogen," along with the name "this compound" or "4-Nitroquinoline 1-oxide."[5]
-
Storage: Store waste containers in a secure, designated, and well-ventilated area away from incompatible materials. The storage area should be locked to prevent unauthorized access.[5]
This compound Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Key Disposal Principle: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5][6]
The recommended and required method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[7]
The following table summarizes the key operational steps for the disposal of this compound:
| Step | Action | Key Considerations |
| 1 | Segregation | Segregate this compound waste from other laboratory waste streams at the point of generation. |
| 2 | Containment | Place all solid and liquid waste into a designated, properly labeled, and sealed hazardous waste container. |
| 3 | Storage | Store the sealed waste container in a secure, designated hazardous waste accumulation area. |
| 4 | Documentation | Maintain accurate records of the amount of this compound waste generated and stored. |
| 5 | Arrangement for Pickup | Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. |
| 6 | Final Disposal | The licensed contractor will transport the waste to an approved facility for final disposal, typically via high-temperature incineration.[6] |
Experimental Protocols for Decontamination
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or deactivation of this compound for routine laboratory disposal. Due to its high toxicity and carcinogenic nature, attempting to chemically treat this compound waste in a standard laboratory setting is not recommended. The most reliable and safest method of disposal remains incineration by a professional waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
